molecular formula C₅H₇D₅N₂O B1163801 2-Amino-N-ethylpropanamide-d5

2-Amino-N-ethylpropanamide-d5

Cat. No.: B1163801
M. Wt: 121.19
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-ethylpropanamide-d5, also known as this compound, is a useful research compound. Its molecular formula is C₅H₇D₅N₂O and its molecular weight is 121.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅H₇D₅N₂O

Molecular Weight

121.19

Synonyms

1-Ethylamino-1-oxopropan-2-amine-d5

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2-Amino-N-ethylpropanamide-d5: Structure, Synthesis, and Application as a Gold-Standard Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-ethylpropanamide-d5, a stable isotope-labeled analog of 2-Amino-N-ethylpropanamide. We delve into its precise chemical structure, with a focus on the strategic placement of the deuterium labels. The document outlines a representative synthetic pathway and details the critical analytical techniques required for its structural verification and purity assessment, including mass spectrometry and NMR spectroscopy. The primary application of this molecule—as a high-fidelity internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)—is thoroughly discussed. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust and accurate quantification of the parent analyte in complex biological matrices.

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the realm of drug discovery and development, the accurate quantification of drug candidates, their metabolites, and related biomarkers in biological fluids is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological evaluation.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, prized for its exceptional sensitivity and selectivity.[3] However, the analytical process is susceptible to variations that can compromise data integrity, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[4]

To counteract these sources of error, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled (SIL) internal standard (IS).[3] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[5] Of these, deuterium is often preferred for its cost-effectiveness and the relative ease of incorporation.[5]

A deuterated internal standard co-elutes with the analyte and experiences identical behavior during sample preparation and ionization.[5][6] By adding a known amount of the deuterated standard to samples at the outset, any analytical variability affects both the analyte and the standard equally.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[3][6] this compound is a prime example of such a "gold-standard" internal standard, designed for the robust bioanalysis of its non-labeled counterpart.

Part 1: Elucidation of the Chemical Structure

The nomenclature "this compound" precisely describes the molecule's structure. The parent compound, 2-Amino-N-ethylpropanamide, is an amide derivative of the amino acid alanine.[7] The "-d5" suffix indicates that five hydrogen atoms have been replaced by deuterium atoms.

1.1. Core Structure: 2-Amino-N-ethylpropanamide The base molecule consists of a propanamide backbone with an amino group at the second carbon (the alpha-carbon, adjacent to the carbonyl group), derived from alanine. An ethyl group is attached to the amide nitrogen.

1.2. Isotopic Labeling: The "-d5" Designation In this compound, the five deuterium atoms are strategically placed on the N-ethyl group. This labeling scheme is critical for its function as an internal standard.

  • Chemical Stability: The C-D bonds on the ethyl group are highly stable and not susceptible to back-exchange with hydrogen atoms from the solvent or matrix, ensuring the isotopic integrity of the standard throughout the analytical procedure.

  • Mass Shift: This labeling provides a mass increase of 5 Daltons over the parent analyte. This significant shift is sufficient to move the standard's mass signal well outside the natural isotopic distribution of the analyte, preventing signal overlap or "crosstalk" and ensuring distinct detection by the mass spectrometer.[5]

The resulting structure is N-(ethyl-d5)-2-aminopropanamide.

Visualization of the Chemical Structure

chemical_structure cluster_main C1 CH₃ C2 CH C1->C2 C3 C C2->C3 N1 NH₂ C2->N1 O1 O C3->O1 N2 N C3->N2 H1 H N2->H1 CD2 CD₂ N2->CD2 CD3 CD₃ CD2->CD3

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource
Chemical FormulaC₅H₇D₅N₂ODerived
Molecular Weight121.20 g/mol Calculated
Parent Compound CAS1078791-14-6[7]
Deuterated Compound CAS95245-30-0[8]
Isotopic EnrichmentTypically ≥98%[4][9]
Chemical PurityTypically >99%[4]

Part 2: Synthesis and Analytical Characterization

The synthesis of a high-quality deuterated internal standard is a meticulous process that demands stringent quality control to ensure its suitability for regulated bioanalysis.

Proposed Synthetic Pathway

A common and efficient method for synthesizing amides is through the coupling of a carboxylic acid (or its activated form) with an amine. For this compound, this involves the reaction of a protected alanine derivative with commercially available ethylamine-d5.

Workflow for Synthesis and Purification:

synthesis_workflow start Start: N-Protected Alanine (e.g., Boc-Alanine) step1 Activation of Carboxylic Acid (e.g., using HATU, HOBt) start->step1 step2 Amide Coupling Reaction with Ethylamine-d5 (D₃C-CD₂-NH₂) step1->step2 step3 Formation of Protected Intermediate Boc-NH-CH(CH₃)-CO-ND-CD₂-CD₃ step2->step3 step4 Deprotection Step (e.g., TFA in DCM to remove Boc group) step3->step4 step5 Purification (e.g., Preparative HPLC or Column Chromatography) step4->step5 step6 Characterization and QC (MS, NMR, HPLC Purity) step5->step6 end_product Final Product: This compound step6->end_product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling
  • Activation: Dissolve N-Boc-Alanine (1 equivalent) in a suitable aprotic solvent (e.g., DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir at room temperature for 15-20 minutes.

  • Coupling: Add Ethylamine-d5 hydrochloride (1.2 equivalents) and an additional equivalent of DIPEA to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.

  • Deprotection: Dry the organic layer, concentrate it, and re-dissolve the residue in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir for 1-2 hours to remove the Boc protecting group.

  • Isolation: Evaporate the solvent and TFA under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to achieve high chemical purity.

Analytical Characterization and Quality Control

Validation of the final product's identity, chemical purity, and isotopic enrichment is mandatory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, verifying the incorporation of five deuterium atoms.

AnalysisExpected [M+H]⁺Observed [M+H]⁺
HRMS 122.1383Typically within 5 ppm
  • NMR Spectroscopy:

    • ¹H NMR: This analysis confirms the structure and reveals the absence of proton signals in the ethyl group region, verifying the location of the deuterium labels.

    • ²H NMR: Directly observes the deuterium signals, confirming their presence on the ethyl group.

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV or HPLC-CAD method is used to determine the chemical purity of the final compound, which should exceed 99% for use in regulated bioanalysis.

Part 3: Application in Quantitative Bioanalysis

The sole purpose of synthesizing this compound is to serve as a superior internal standard for the quantification of 2-Amino-N-ethylpropanamide in biological samples.

Bioanalytical Workflow using Isotope Dilution

The workflow ensures that the IS is introduced at the earliest stage to account for variability throughout the entire process.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., 50 µL Plasma) spike Spike with Internal Standard (e.g., 10 µL of 2-Amino-N- ethylpropanamide-d5 solution) sample->spike precip Protein Precipitation (e.g., Add 200 µL Acetonitrile) spike->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject onto LC-MS/MS System supernatant->inject separation Chromatographic Separation (Analyte and IS co-elute) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Integrate Peak Areas (Analyte and IS) detection->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Concentration (from Calibration Curve) ratio->quantify

Caption: Standard bioanalytical workflow employing a deuterated internal standard.

Protocol: Sample Preparation via Protein Precipitation

This protocol is a rapid and effective method for cleaning up plasma samples.

  • Aliquoting: Aliquot 50 µL of study sample, quality control sample, or calibration standard into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the this compound internal standard working solution (at a fixed, known concentration) to each tube.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Mixing: Vortex each tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

A highly selective and sensitive method is developed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

ParameterAnalyte (Light)Internal Standard (d5)Rationale
Precursor Ion (Q1) m/z 117.1m/z 122.1Corresponds to the protonated molecular ion [M+H]⁺. The +5 Da shift is clearly visible.
Product Ion (Q3) e.g., m/z 72.1e.g., m/z 72.1A common, stable fragment ion. The fragment does not contain the deuterated ethyl group, so it is identical for both.
Alternative Product Ion (Q3) e.g., m/z 44.1e.g., m/z 49.1A fragment containing the deuterated ethylamine moiety, providing an alternative MRM transition.
Collision Energy (CE) OptimizedOptimizedEnergy is optimized for each transition to maximize fragment intensity.
Retention Time IdenticalIdenticalCo-elution is essential to ensure both compounds experience the same matrix effects.[5]

Conclusion

This compound is more than just a molecule with a defined structure; it is a precision tool engineered for a specific and critical purpose. Its design—incorporating a stable, five-deuterium label on the N-ethyl group—provides the necessary mass shift and chemical integrity to serve as an ideal internal standard. By applying the principles of isotope dilution, the use of this compound in LC-MS/MS workflows allows researchers and drug developers to mitigate analytical variability, thereby generating highly accurate, precise, and reliable quantitative data. The rigorous synthesis and characterization required to produce this standard underscore its role as a non-negotiable component of high-quality bioanalysis in modern pharmaceutical development.[3]

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved February 13, 2026, from [Link]

  • LGC Standards. (n.d.). This compound.
  • ChemSynthesis. (2025, May 20). 2-amino-N-ethyl-N-hydroxypropanamide.
  • Pharmaffiliates. (n.d.). 2-Amino-N-ethylpropanamide.
  • PMC. (n.d.). Amino Acids in the Development of Prodrugs.
  • DOI. (n.d.). Characterization of Two Novel N-Methyl-D-aspartate Antagonists.
  • PubMed. (2019, May 13). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Google Patents. (1996, February 26). United States Patent (19).
  • European Pharmaceutical Review. (2005, March 7). Applications in drug development.
  • MDPI. (n.d.). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products.

Sources

synthesis and purification of 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of 2-Amino-N-ethylpropanamide-d5

Introduction: The Strategic Role of Deuterium Labeling

In modern pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools.[1][2] Among these, deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has gained prominence. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This leads to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly.[3]

Strategically placed deuterium atoms can slow the metabolic degradation of a drug, often an oxidative process catalyzed by enzymes like Cytochrome P450, thereby improving its pharmacokinetic profile and potentially reducing toxic metabolite formation.[3] Furthermore, deuterated compounds are critical as internal standards in quantitative mass spectrometry (MS) assays due to their chemical identity and mass shift relative to the non-labeled analyte, enabling precise and reliable quantification in complex biological matrices.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound (N-ethyl-d5-alaninamide). This compound serves as an ideal deuterated analog for its protio counterpart, a small molecule of interest in various biochemical studies. We will detail a robust synthetic route starting from commercially available N-Boc-L-alanine and ethyl-d5-amine hydrochloride, followed by a thorough purification and characterization workflow.

Strategic Overview: A Validated Synthetic Approach

The synthesis of this compound is best approached through a linear sequence involving three key stages: amide coupling, deprotection, and purification. This strategy ensures high fidelity in incorporating the deuterated moiety and simplifies the final purification process.

The chosen pathway leverages well-established peptide coupling chemistry, which is optimized to minimize side reactions, particularly racemization of the chiral center at C-2 of the alanine backbone. The use of a deuterated starting material (ethyl-d5-amine) rather than attempting a hydrogen-deuterium exchange on the final molecule is a critical decision. This approach guarantees the location and high isotopic enrichment of the deuterium labels on the stable C-D bonds of the ethyl group, preventing any potential isotopic scrambling or back-exchange during aqueous workups.[4]

Below is a high-level visualization of the entire workflow, from starting materials to the fully characterized final product.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification & Isolation cluster_2 Part 3: Quality Control Start Starting Materials (N-Boc-L-alanine, Ethyl-d5-amine HCl) Coupling Amide Coupling (EDC, HOBt) Start->Coupling Step 1 Deprotection Boc Deprotection (TFA in DCM) Coupling->Deprotection Step 2 Crude Crude Product Deprotection->Crude Workup Aqueous Workup & Extraction Crude->Workup Purify Chromatography (Reverse Phase HPLC) Workup->Purify Final Pure this compound (as TFA salt) Purify->Final QC Full Characterization Final->QC G cluster_QC Analytical Characterization cluster_Methods Analytical Techniques Compound Final Product (this compound) Purity Chemical Purity (>98%) Compound->Purity Identity Structural Identity Compound->Identity Isotopic Isotopic Enrichment (>98% D5) Compound->Isotopic LCMS LC-MS Purity->LCMS HRMS HR-MS Identity->HRMS NMR1H ¹H NMR Identity->NMR1H Isotopic->HRMS NMR2H ²H NMR Isotopic->NMR2H

Sources

Technical Guide: Isotopic Purity & Bioanalytical Validation of 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) and forensic toxicology profiling, the reliability of quantitative data hinges on the integrity of the Internal Standard (IS). 2-Amino-N-ethylpropanamide-d5 (hereafter AEP-d5 ) serves as the critical reference anchor for quantifying its unlabeled analog (a common metabolite of N-ethylated cathinones and specific peptide reagents).

This guide addresses the specific challenges of isotopic purity —a parameter often confused with chemical purity. While chemical purity ensures you have the right molecule, isotopic purity ensures your mass spectrometry signal is free from "cross-talk" (unlabeled impurities) that can artificially inflate analyte concentrations and ruin Lower Limits of Quantitation (LLOQ).

Part 1: Molecular Architecture & The "d5" Logic

To utilize AEP-d5 effectively, one must understand where the deuterium labels are located and why.

Structural Configuration

The "d5" designation in this specific isomer refers to the fully deuterated N-ethyl group .

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~121.19 g/mol (vs. ~116.16 g/mol for unlabeled)

  • Label Position:

    
    
    
Why the Ethyl Group? (The Stability Mandate)

Choosing the ethyl group for deuteration is a deliberate design choice driven by metabolic and chemical stability :

  • Non-Exchangeable Protons: The carbon-bound deuteriums on the ethyl group (

    
    ) are chemically inert under standard LC-MS conditions (acidic mobile phases).
    
  • Avoidance of Labile Sites: The amide proton (

    
    ) and the primary amine protons (
    
    
    
    ) are exchangeable . If deuterium were placed there, it would wash out instantly in aqueous mobile phases, reverting the mass shift to zero.
  • Metabolic Robustness: In many biological matrices, the ethyl chain is less susceptible to rapid enzymatic cleavage compared to the amide bond itself.

Part 2: Isotopic Purity vs. Chemical Purity

A Certificate of Analysis (CoA) listing "Purity: >98%" is insufficient for Mass Spectrometry. We must distinguish between two critical metrics:

MetricDefinitionCriticality for AEP-d5
Chemical Purity The absence of other molecules (e.g., synthesis precursors, side products).Medium. Impurities are separated by HPLC.
Isotopic Enrichment The absence of unlabeled (

) or partially labeled (

) isotopologues.
High.

presence directly falsifies analyte data.
The "Cross-Talk" Phenomenon

If your AEP-d5 standard contains 1% unlabeled (


) AEP, and you spike this IS at 100 ng/mL, you are inadvertently adding 1 ng/mL of the analyte to every sample.
  • Consequence: You cannot measure patient samples below 1 ng/mL accurately. Your LLOQ is compromised.

  • Requirement: For high-sensitivity assays, Isotopic Purity must be ≥ 99.0 atom % D , with strictly controlled

    
     abundance (< 0.1%).
    

Part 3: Analytical Validation Workflow

The following workflow illustrates the self-validating cycle required to qualify AEP-d5 for regulated bioanalysis (FDA/EMA guidelines).

ValidationWorkflow cluster_QC Quality Control (The 3 Pillars) Synthesis Synthesis (d5-Ethylamine + Alanine) Crude Crude AEP-d5 Synthesis->Crude Purification Purification (Recrystallization/Prep-HPLC) Crude->Purification qNMR 1. qNMR (Chemical Purity) Purification->qNMR HRMS 2. HRMS (Isotopic Enrichment) qNMR->HRMS LCMS 3. LC-MS/MS (Signal Contribution Test) HRMS->LCMS LCMS->Purification Fails (>0.5% d0) Release Release as Certified Reference Material LCMS->Release Passes Specs

Figure 1: Validation lifecycle for AEP-d5. Note the feedback loop: if the d0 content is too high, re-purification is rarely effective; re-synthesis with higher grade precursors is usually required.

Part 4: Experimental Protocols

Protocol A: Determination of Isotopic Enrichment via HRMS

Purpose: To quantify the exact distribution of isotopologues (


).

Instrumentation: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

  • Sample Prep: Dissolve AEP-d5 in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µg/mL.

  • Infusion: Direct infusion at 5-10 µL/min. Do not use a column to avoid chromatographic separation of isotopologues during this test.

  • Acquisition: Acquire spectra in Positive Ion Mode (

    
    ). Focus on the 
    
    
    
    cluster.
    • Theoretical

      
       Mass: ~122.12 Da
      
    • Theoretical

      
       Mass: ~117.09 Da
      
  • Calculation: Extract peak intensities (

    
    ) for the following m/z values:
    
    • 
       (Unlabeled)
      
    • 
       to 
      
      
      
      (Incomplete labeling)
    • 
       (Target)
      
    
    
    (Where 
    
    
    
    is the number of D atoms in that peak, and
    
    
    is 5).

    Acceptance Criteria: The abundance of

    
     must be 
    
    
    
    relative to
    
    
    .
Protocol B: Handling Hygroscopicity (The "Hidden" Error)

Amide derivatives like AEP-d5 are frequently hygroscopic. Weighing a "wet" standard introduces a systematic error in concentration.

  • Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).

  • Weighing: Use a microbalance. If the solid appears clumpy or sticky, do not dry it with heat (risk of degradation).

  • Correction: Perform a Water Content test (Karl Fischer coulometric) on a separate aliquot. Correct the weighed mass:

    
    
    

Part 5: The Deuterium Isotope Effect in LC-MS

Researchers must anticipate a slight retention time (RT) shift. Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

  • Observation: AEP-d5 may elute 0.05 – 0.10 minutes earlier than the unlabeled analyte in Reversed-Phase LC.

  • Risk: If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

  • Mitigation:

    • Use a column with high aqueous stability (e.g., C18-Aq or PFP).

    • Ensure the shift is within the "ion suppression window" (the matrix background should be uniform across both peaks).

IsotopeEffect cluster_chrom Chromatographic Separation (RPLC) Peak1 AEP-d5 (IS) RT: 2.45 min (Less Lipophilic) Peak2 Analyte (d0) RT: 2.48 min (More Lipophilic) Peak1->Peak2 ΔRT due to C-D bond shortening Logic CRITICAL CHECK: Is Suppression A ≈ Suppression B? Peak1->Logic Peak2->Logic Matrix Matrix Suppression Zone (Phospholipids/Salts) Matrix->Peak1 Suppression A Matrix->Peak2 Suppression B

Figure 2: The Deuterium Isotope Effect. In RPLC, the deuterated standard (AEP-d5) often elutes slightly earlier. Validation must confirm that matrix effects are identical despite this shift.

References

  • US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope Internal Standards in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (Contextual citation for the physics of Isotope Effects and Cross-talk mechanisms).
  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide Compound Summary. National Library of Medicine. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles of Isotopic Purity. [Link]

Sources

Technical Guide: Certificate of Analysis for 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Certificate of Analysis (CoA) requirements, interpretation, and validation for 2-Amino-N-ethylpropanamide-d5 , a stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis and metabolomics.

Executive Summary

In the high-stakes environment of regulated bioanalysis (GLP/GMP), the Certificate of Analysis (CoA) for a deuterated internal standard is not merely a receipt—it is a primary validation document. For This compound (also known as N-ethylalaninamide-d5), the CoA must demonstrate not only chemical identity but also isotopic integrity .

This guide dissects the critical quality attributes (CQAs) required for this specific standard, explaining the causality between the manufacturing process (likely amide coupling using ethylamine-d5) and the resulting analytical data. It serves as a reference for researchers to verify the quality of their reference materials before initiating quantitative workflows.

Part 1: Compound Identity & Structural Basis

Before interpreting the CoA, one must understand the structural architecture of the analyte. 2-Amino-N-ethylpropanamide is an alanine derivative where the carboxylic acid hydroxyl is replaced by an N-ethyl group.

Chemical Specifications
ParameterDescription
Compound Name This compound (Hydrochloride or Free Base)
Systematic Name (S)-2-amino-N-(ethyl-1,1,2,2,2-d5)propanamide
Unlabeled CAS 1078791-14-6
Labeled Formula C₅H₇D₅N₂O (Free base)
Molecular Weight ~121.19 g/mol (vs. 116.16 g/mol for unlabeled)
Mass Shift +5 Da (Essential for MS separation)
Isotopic Labeling Logic

The "d5" designation almost invariably refers to a fully deuterated ethyl group (-CD₂CD₃). This is synthesized using ethylamine-d5 during the amidation of N-protected alanine.

  • Implication for CoA: The deuterium label is on a terminal side chain, which is chemically stable and resistant to back-exchange in aqueous solvents, unlike deuterium on the amide nitrogen (-NH-) or amine (-NH₂).

Part 2: Critical Quality Attributes (The CoA Deep Dive)

A compliant CoA for this standard must report three distinct categories of purity. A deficiency in any one area renders the standard unsuitable for quantitative mass spectrometry.

Chemical Purity (Chromatographic)

Method: HPLC-UV or GC-FID. Acceptance Criteria: > 95% (typically > 98%).[1]

  • Scientist's Insight: Since the d5-standard co-elutes with the native analyte (2-Amino-N-ethylpropanamide), any chemical impurities in the standard that are not the analyte itself are less critical than isotopic impurities. However, if the standard contains significant amounts of hydrolysis byproducts (e.g., Alanine), these could interfere with other channels.

  • CoA Flag: Look for "Related Substances" or "Byproducts." A common impurity is the starting material (Alanine) if the coupling was incomplete.

Isotopic Purity (Enrichment)

Method: LC-MS or High-Resolution MS (HRMS). Acceptance Criteria: ≥ 99% Isotopic Enrichment.

This is the most critical parameter. It defines the ratio of the labeled molecules (d5) to the unlabeled (d0) or partially labeled (d1-d4) species.

  • The "d0 Contribution" Risk: If the standard contains even 0.5% of the d0 (unlabeled) form, adding this internal standard to your biological sample will artificially increase the signal of the native analyte, causing a positive bias in your quantification.

  • Calculation:

    
    
    
Assay (Net Content)

Method: Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents). Acceptance Criteria: Typically stated as a "Weight %" or "mg/mg".

  • Why it Matters: Deuterated standards are often hygroscopic salts (HCl). A CoA stating "99% Purity" might actually only contain 85% active moiety if the remaining 14% is water and salt counter-ions. You must correct for this when preparing stock solutions.

Part 3: Analytical Validation Protocols

The following protocols describe how the data on the CoA is generated and how you can cross-verify it in your lab.

Protocol A: Identity Verification via 1H-NMR

The 1H-NMR spectrum of the d5-analog differs predictably from the unlabeled standard.

  • Solvent: Dissolve ~5 mg in D₂O or DMSO-d6.

  • Observe Alanine Backbone:

    • Methine (CH): Quartet at ~3.9 ppm (remains visible).

    • Methyl (CH3): Doublet at ~1.3 ppm (remains visible).

  • Observe Ethyl Group (The Critical Check):

    • Unlabeled: Shows a quartet (~3.2 ppm) and a triplet (~1.1 ppm).

    • d5-Labeled: These signals must be absent or effectively silent.

    • Note: You may see tiny residual peaks if enrichment is <100%, but they should be <1% integration.

Protocol B: Isotopic Clustering via LC-MS
  • Infusion: Infuse a 1 µg/mL solution of the standard into the MS source.

  • Scan Mode: Perform a Q1 scan (Full Scan) centered around m/z 122.

  • Interpretation:

    • Major Peak: m/z 122.1 ([M+H]+ for d5).

    • Minor Peaks: Check m/z 121 (d4), 120 (d3), and crucially 117 (d0) .

    • Validation: The abundance of m/z 117 must be negligible (Signal-to-Noise < 3 or < 0.1% relative abundance).

Part 4: Visualization of Workflows

Diagram 1: The CoA Generation & Validation Logic

This diagram illustrates the decision matrix a Senior Scientist uses when reviewing a CoA for a deuterated standard.

CoA_Validation Start Receive this compound Check_Identity Step 1: Identity Check (1H-NMR & MS) Start->Check_Identity Check_Ethyl Are Ethyl Signals (3.2/1.1 ppm) Absent in NMR? Check_Identity->Check_Ethyl Check_Mass Is Parent Ion m/z 122? Check_Ethyl->Check_Mass Yes Reject REJECT STANDARD (Risk of Bias/Interference) Check_Ethyl->Reject No (Wrong Labeling) Check_Purity Step 2: Purity Assessment (HPLC & KF) Check_Mass->Check_Purity Yes Check_Mass->Reject No Check_d0 Is d0 (m/z 117) < 0.5%? Check_Purity->Check_d0 Calculate_Net Step 3: Calculate Net Content (Mass Balance) Check_d0->Calculate_Net Yes Check_d0->Reject No (Interference Risk) Approve APPROVE for Quantitation (Adjust weighing for Net Content) Calculate_Net->Approve

Caption: Logical workflow for validating the Certificate of Analysis before experimental use.

Diagram 2: Synthesis & Isotopic Labeling Pathway

Understanding the synthesis helps predict potential impurities (e.g., unreacted ethylamine).

Synthesis_Pathway BocAla Boc-L-Alanine (Starting Material) Coupling Amide Coupling (EDC/HOBt) BocAla->Coupling Ethylamine Ethylamine-d5 (Isotopic Reagent) Ethylamine->Coupling Intermediate Boc-N-(ethyl-d5)-alaninamide Coupling->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Final This compound (Final Product) Deprotection->Final

Caption: Synthetic route showing the incorporation of the d5-label via Ethylamine-d5.

Part 5: Quantitative Data Summary

When reviewing the CoA, organize the data into this verification table to ensure compliance with GLP standards.

Test ParameterMethodTypical SpecificationCritical Failure Limit
Appearance VisualWhite to off-white solidColored (indicates degradation)
Identity (NMR) 1H-NMR (D₂O)Conforms to structure; No ethyl signalsPresence of ethyl signals (d0)
Identity (MS) ESI-MS (+)[M+H]⁺ = 122.1 ± 0.5 amuMass shift < +5
Isotopic Purity LC-MS (SIM)≥ 99.0 atom % D< 98.0% (High d0 risk)
Chemical Purity HPLC (210 nm)≥ 98.0%< 95.0%
Water Content Karl FischerReport Value (often 1-5% for HCl salts)N/A (Must correct calculation)
Chloride Content Ion ChromatographyReport Value (if HCl salt)Mismatch with theoretical %

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Applications of Deuterated Amino Acid Amides in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic substitution of protium (


) with deuterium (

or

) in amino acid amides has emerged as a transformative tool in structural biology, quantitative proteomics, and medicinal chemistry.[1] This guide details the physicochemical basis and practical applications of these isotopologues. By leveraging the Kinetic Isotope Effect (KIE) and the unique magnetic properties of deuterium, researchers can modulate drug metabolic stability, resolve complex protein dynamics via NMR, and achieve absolute quantification in mass spectrometry.

Part 1: The Physicochemical Basis

The Deuterium Advantage

The utility of deuterated amino acid amides rests on the fundamental differences between Carbon-Protium (


) and Carbon-Deuterium (

) bonds.[]
  • Bond Strength & KIE: The

    
     bond is shorter and stronger than the 
    
    
    
    bond due to a lower zero-point vibrational energy (ZPVE).[3] This results in a Primary Kinetic Isotope Effect (KIE) , where the rate of bond cleavage (
    
    
    ) can be significantly reduced (often 6–10 fold).
  • Magnetic Silence: Deuterium (

    
    ) has a drastically lower gyromagnetic ratio (
    
    
    
    ) than protium (
    
    
    ). In NMR, this effectively "silences" the deuterated sites, eliminating dipolar relaxation pathways that broaden signals in large molecules.
Visualization: The Kinetic Isotope Effect

The following diagram illustrates the energetic barrier difference that underpins metabolic stability in deuterated amides.

KIE_Mechanism cluster_0 Reaction Coordinate Energy Profile Reactant Reactant (R-C-L bond) TS_H Transition State (C-H Cleavage) Reactant->TS_H Lower Activation Energy (Ea_H) TS_D Transition State (C-D Cleavage) Reactant->TS_D Higher Activation Energy (Ea_D) Product Metabolite TS_H->Product TS_D->Product Note Result: k_H / k_D > 1 (Slower Metabolism) TS_D->Note

Figure 1: Comparative energy profile showing the higher activation energy required to cleave C-D bonds compared to C-H bonds, the basis of metabolic stabilization.

Part 2: High-Impact Applications

Medicinal Chemistry: The "Deuterium Switch"

In drug development, amino acid amides (often serving as peptidomimetics or chiral building blocks) are susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: CYP450s typically attack the

    
    -carbon adjacent to the amide nitrogen or the carbonyl. Replacing these specific H-atoms with D-atoms can shunt the metabolic pathway or significantly extend the drug's half-life (
    
    
    
    ) without altering binding affinity.
  • Application: Deuteration of the amide backbone or side chains prevents N-dealkylation or hydroxylation.

  • Case Study Relevance: While Deutetrabenazine is the classic example, this principle applies directly to peptide-based drugs (e.g., protease inhibitors) where the amide bond is the pharmacophore scaffold.

NMR Spectroscopy: Transverse Relaxation Optimization

For proteins >30 kDa, signal broadening due to rapid transverse relaxation (


) makes standard 

HSQC spectra uninterpretable.
  • Perdeuteration Strategy: Expressing proteins in

    
     with deuterated glucose yields perdeuterated amino acid residues.
    
  • The Amide Benefit: In a perdeuterated protein background (

    
     bonds), the remaining amide protons (
    
    
    
    , introduced by back-exchange in
    
    
    ) have significantly reduced dipolar interaction with neighboring nuclei.
  • TROSY (Transverse Relaxation Optimized Spectroscopy): Utilizing deuterated amides allows the detection of proteins up to 100 kDa+ by selecting the component of the multiplet where dipole-dipole coupling and chemical shift anisotropy cancel each other out.

Mass Spectrometry: Absolute Quantification (AQUA)

Deuterated amino acid amides serve as the "Gold Standard" for internal references in LC-MS/MS.

  • Workflow: A known concentration of a heavy-labeled (

    
    ) amino acid amide is spiked into the biological sample.
    
  • Why Amides? Many neurotransmitters and metabolites exist as amides (e.g., Glutamine, Asparagine). Using the exact deuterated isotopologue ensures that the internal standard co-elutes with the analyte and experiences the exact same matrix effects (ion suppression/enhancement), enabling precise absolute quantification.

Part 3: Experimental Protocols

Protocol A: Synthesis of -Deuterated Amino Acid Amides

Context: Creating custom deuterated building blocks for peptide synthesis or metabolic probes. This protocol utilizes Palladium-catalyzed H/D exchange, which is superior to traditional de novo synthesis for late-stage functionalization.

Reagents:

  • Substrate: N-protected amino acid amide (e.g., Phthaloyl-protected).

  • Catalyst:

    
     (10 mol%).
    
  • Solvent:

    
     (20 equiv) in 1,2-Dichloroethane (DCE).
    
  • Directing Group: 8-Aminoquinoline (if required for specific regioselectivity).

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, dissolve the N-protected amino amide (1.0 mmol) in DCE (3.5 mL).

  • Catalyst Addition: Add

    
     (0.1 mmol) and directing ligand (if using).
    
  • Deuterium Source: Add

    
     (20 mmol, approx. 360 µL).
    
  • Incubation: Seal and heat to 100°C for 12 hours. Note: High temperature is required to overcome the activation energy for C-H activation.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water to remove residual

    
    .
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    
  • Validation: Verify Deuterium incorporation (%) using

    
    -NMR integration comparison between the 
    
    
    
    -proton and the residual
    
    
    -proton signals.
Protocol B: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Context: Mapping protein-ligand binding interfaces or conformational dynamics. This relies on the exchange rate of the amide hydrogen (


).

Workflow Diagram:

HDX_Workflow State1 1. Equilibration (Protein in H2O Buffer) State2 2. Labeling (Dilute 1:10 into D2O) Time: 10s - 4h State1->State2 Initiate Exchange State3 3. Quenching (pH 2.5, 0°C) 'Freezes' Exchange State2->State3 Stop Reaction State4 4. Digestion (Immobilized Pepsin) State3->State4 Proteolysis State5 5. LC-MS Separation (Rapid Gradient at 0°C) State4->State5 Analyze Mass Shift

Figure 2: The HDX-MS workflow. The critical step is Quenching (Step 3), where pH 2.5 minimizes the back-exchange rate of the amide deuterium.

Detailed Methodology:

  • Preparation: Equilibrate target protein (5-10 µM) in physiological buffer (pH 7.4).

  • Labeling: Initiate exchange by diluting 5 µL of protein into 45 µL of deuterated buffer (

    
    , pH 7.4). Incubate for varying time points (
    
    
    
    ).
  • Quenching (Critical): At each time point, mix 1:1 with Quench Buffer (3M Urea, 100 mM Phosphate, pH 2.5) at 0°C.

    • Why? The exchange minimum for amide protons is at pH 2.5. Low temperature further slows back-exchange (

      
      ).
      
  • Digestion: Pass the quenched sample over an immobilized pepsin column (on-line) at 0°C. Pepsin is active at pH 2.5 and cleaves non-specifically, generating overlapping peptides.

  • Analysis: Rapidly separate peptides via C18 UPLC (at 0°C) and analyze via ESI-MS.

  • Data Processing: Calculate the centroid mass shift for each peptide. A mass increase indicates solvent exposure (lack of H-bonding) at that amide region.

Part 4: Data Summary & Comparative Analysis

Table 1: Comparative Utility of Deuterated Amide Applications

ApplicationDeuteration SitePrimary BenefitKey Readout
Drug Discovery

-Carbon / Sidechain
Metabolic Stability (KIE)Increased

, Reduced Clearance
Protein NMR Sidechains (

)
Reduced Dipolar RelaxationSharper Peaks, Higher MW Limit
HDX-MS Amide Nitrogen (

)
Conformational ProbingMass Shift (Daltons)
Quantification Stable Isotopes (

)
Normalization of Matrix EffectsAbsolute Concentration (nM/µM)

References

  • Gant, T. G. (2014).[4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366–12371. Link

  • Engen, J. R. (2009). Hydrogen exchange mass spectrometry: An emerging technique for protein structure and dynamics. Analytical Chemistry, 81(19), 7870–7875. Link

  • Liao, G., et al. (2022).[4] Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange.[4][5][6] The Journal of Organic Chemistry, 87(15), 10290–10300. Link

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. Link

Sources

The Definitive Guide to Utilizing 2-Amino-N-ethylpropanamide-d5 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Isotope Dilution Mass Spectrometry

In the landscape of bioanalytical and pharmaceutical research, the pursuit of accurate and precise quantification of analytes is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for its sensitivity and specificity. However, inherent variabilities in sample preparation, matrix effects, and instrument response can compromise the reliability of quantitative data. The gold standard for mitigating these challenges is the application of isotope dilution mass spectrometry (IDMS), a technique reliant on the use of stable isotope-labeled internal standards. This guide provides an in-depth exploration of the role and application of 2-Amino-N-ethylpropanamide-d5 as a deuterated internal standard in quantitative mass spectrometry workflows.

The Foundational Principle: Isotope Dilution

The core of quantitative accuracy in this context lies in the principle of isotope dilution. A known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, is introduced into the sample at the earliest stage of the workflow.[1][2] This deuterated standard is chemically identical to the endogenous analyte but possesses a greater mass due to the substitution of five hydrogen atoms with deuterium.[3] This seemingly subtle modification is the key to robust quantification.

Because the analyte and its deuterated counterpart exhibit nearly identical physicochemical properties, they behave in a virtually indistinguishable manner throughout the analytical process.[1][2] They will co-elute during chromatography, experience similar ionization efficiencies (or suppression/enhancement), and undergo comparable fragmentation patterns. Consequently, any loss or variation encountered during sample extraction, handling, or injection will affect both the analyte and the internal standard proportionally.[2] The mass spectrometer, however, readily distinguishes between the two based on their mass-to-charge (m/z) ratio. By determining the ratio of the analyte's signal to that of the internal standard, a precise and accurate quantification can be achieved, effectively normalizing for experimental variability.[1]

2-Amino-N-ethylpropanamide: The Analyte and its Deuterated Standard

Analyte Profile: 2-Amino-N-ethylpropanamide

PropertyValueSource
Molecular FormulaC5H12N2O[4]
Molecular Weight116.16 g/mol [5]
IUPAC Name2-amino-N-ethylpropanamide[4]
CAS Number1078791-14-6[6]

Internal Standard: this compound

The deuterated analogue, this compound, is synthesized to have five deuterium atoms replacing hydrogens at non-exchangeable positions. The d5 designation ensures a sufficient mass shift to prevent isotopic overlap with the natural abundance isotopes of the analyte.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of this compound as an internal standard necessitates a meticulously planned and executed workflow. The following protocol outlines a typical procedure for the quantification of an analogous analyte in a biological matrix, such as human plasma.

Sample Preparation: The Critical First Step

The objective of sample preparation is to extract the analyte and internal standard from the complex biological matrix while minimizing interferences.[7]

  • Internal Standard Spiking: A known concentration of this compound is added to the plasma sample at the very beginning of the preparation process. This is a critical step; any sample loss from this point forward will be corrected for by the presence of the internal standard.

  • Protein Precipitation: A common technique for removing proteins from plasma is precipitation with an organic solvent like acetonitrile or methanol, often containing an acid such as formic acid to improve precipitation efficiency.[7]

  • Centrifugation and Supernatant Collection: The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the analyte and internal standard, is carefully transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the initial mobile phase of the liquid chromatography system.

Sample_Preparation Plasma Plasma Sample IS Spike with This compound Plasma->IS Add known amount Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Liquid Chromatography: Separating the Components

The reconstituted sample is injected into a liquid chromatography system to separate the analyte and internal standard from other matrix components.

  • Column: A reversed-phase C18 column is often suitable for analytes of this polarity.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency, is typically employed.[8]

  • Gradient: A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the compounds of interest.

Mass Spectrometry: Detection and Quantification

The eluent from the LC column is directed into the ion source of the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amine-containing compounds like 2-Amino-N-ethylpropanamide.

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis. It allows for selected reaction monitoring (SRM), a highly specific and sensitive detection method.

  • SRM Transitions: In SRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is performed for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Amino-N-ethylpropanamide117.1Hypothetical Fragment
This compound122.1Hypothetical Fragment + 5 Da

Note: The specific product ions would be determined through method development by infusing the pure compounds into the mass spectrometer and observing their fragmentation patterns.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry (MS/MS) Injector Injector Column Column Injector->Column Mobile Phase Flow To MS To MS Column->To MS IonSource Electrospray Ionization (ESI) Q1 Quadrupole 1 (Precursor Ion Selection) Q2 Collision Cell (Fragmentation) Q3 Quadrupole 3 (Product Ion Selection) Detector Detector DataSystem Data System (Quantification) Detector->DataSystem Signal Acquisition

Data Analysis and Interpretation

The data system integrates the peak areas for the selected SRM transitions of both the analyte and this compound. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve. The use of the internal standard corrects for any variability, resulting in a linear and reproducible standard curve and, consequently, accurate quantification of the analyte in the samples.[1]

Conclusion: Ensuring Analytical Confidence

The use of deuterated internal standards like this compound is not merely a technical detail but a fundamental requirement for robust and reliable quantitative analysis by mass spectrometry.[9] By effectively compensating for the myriad of potential variations in a complex analytical workflow, this approach provides the high level of accuracy and precision demanded in regulated bioanalysis, clinical diagnostics, and pharmaceutical development. The principles and methodologies outlined in this guide serve as a foundational framework for the successful implementation of isotope dilution mass spectrometry, ensuring the generation of defensible and high-quality quantitative data.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Protocol for Quantitative Analysis with Deuterated Standards - Benchchem.
  • A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry - Benchchem.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available at: [Link]

  • Technical Support Center: Deuterated Internal Standards in Quantitative Analysis - Benchchem.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]

  • 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem. Available at: [Link]

  • N-(2-Aminoethyl)propanamide | C5H12N2O | CID 4551317 - PubChem. Available at: [Link]

  • 2-amino-N-ethyl-N-hydroxypropanamide - C5H12N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide - Pharmaffiliates. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 2-Amino-N-ethylpropanamide using LC-MS/MS with Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 2-Amino-N-ethylpropanamide (also known as N-Ethylalaninamide ) using its deuterated analog 2-Amino-N-ethylpropanamide-d5 as an Internal Standard (IS).

The content is designed for Drug Development Professionals and Analytical Scientists focusing on pharmaceutical impurity profiling, botanical bioactive quantification (e.g., Citrus species), or microbial metabolite tracking (Bacillus spp.).

Introduction & Scientific Rationale

2-Amino-N-ethylpropanamide (CAS: 1078791-14-6) is a small, polar amide derivative of alanine. While structurally simple, it serves as a critical analyte in two distinct high-value sectors:

  • Pharmaceuticals: As a key intermediate and potential impurity in the synthesis of N-alkylated amino acid derivatives and peptide mimetics.

  • Natural Product Research: As a bioactive volatile marker identified in Citrus reticulata (Chachiensis varieties) and a secondary metabolite of Bacillus amyloliquefaciens with antifungal properties.

The Challenge: Matrix Effects and Polarity

Due to its low molecular weight (MW 116.16) and high polarity (LogP < 0), 2-Amino-N-ethylpropanamide suffers from two primary analytical hurdles:

  • Poor Retention: It elutes in the void volume on standard C18 columns, leading to co-elution with salts and severe ion suppression.

  • Signal Instability: In complex matrices (fruit peel extracts, fermentation broth, or plasma), variable ionization efficiency compromises accuracy.

The Solution: Stable Isotope Dilution Assay (SIDA)

This protocol utilizes This compound (ethyl-d5) as the Internal Standard. The d5-analog co-elutes perfectly with the analyte, experiencing the exact same ionization environment. This allows for real-time correction of matrix effects, injection variability, and extraction losses, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Chemical Properties & Reagents

Target Analyte
  • Name: 2-Amino-N-ethylpropanamide (N-Ethylalaninamide)[1]

  • Formula: C₅H₁₂N₂O[1][2][3][4][5]

  • MW: 116.16 g/mol [1][3][4][5]

  • pKa: ~9.3 (Amine), ~15 (Amide)

  • Solubility: Highly soluble in water, methanol; sparingly soluble in acetonitrile.

Internal Standard (IS)
  • Name: this compound[1][6][7]

  • Labeling: N-ethyl-d5 (–NH–CD₂CD₃)

  • MW: 121.19 g/mol

  • Purity Requirement: >98% chemical purity; >99% isotopic enrichment.

LC-MS/MS Method Development

Chromatography Strategy (HILIC vs. Reversed Phase)

Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice over Reversed-Phase (RP). HILIC provides:

  • Retention: Moves the analyte away from the void volume (salts).

  • Sensitivity: Uses high organic mobile phase (ACN), enhancing desolvation efficiency in ESI+.

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile : Mobile Phase A (95:5 v/v)
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Run Time 6.0 minutes

Gradient Profile:

  • 0.0 min: 95% B (Equilibration)

  • 0.5 min: 95% B

  • 3.5 min: 60% B (Linear Ramp)

  • 4.0 min: 60% B (Hold)

  • 4.1 min: 95% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode. The amide backbone facilitates facile protonation.

Fragmentation Logic:

  • Precursor: [M+H]⁺.

  • Primary Fragment (Quantifier): Cleavage of the amide bond typically yields the alanine iminium ion (m/z 44) or the acylium ion (m/z 72).

  • IS Fragmentation: The d5-label is on the ethyl group.

    • If the fragment is the acylium ion (CH₃-CH(NH₂)-CO⁺, m/z 72), it contains no label . Both Analyte and IS produce m/z 72. This is acceptable because the precursors are different (117 vs 121), but requires high mass resolution to avoid crosstalk.

    • Preferred: If a fragment containing the ethyl group can be found (e.g., loss of NH3 or similar), it would retain the d5. However, for small amides, the m/z 72 (acylium) and m/z 44 (iminium) are dominant. We will use the m/z 72 fragment, relying on the precursor mass filter for specificity.

MRM Table:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Analyte 117.172.12518Quantifier
Analyte 117.144.12522Qualifier
IS (d5) 122.172.12518Quantifier
IS (d5) 122.144.12522Qualifier

Note: The IS product ion is the same as the analyte (m/z 72). This "Common Product Ion" approach is standard for labeled IS where the label is on the leaving group, provided the Precursor Quadrupole (Q1) resolution is sufficient to exclude the M+5 isotope of the analyte.

Sample Preparation Protocol

We utilize a "Dilute-and-Shoot" approach for simple matrices or Protein Precipitation (PPT) for biological fluids.

Reagents
  • Stock Solution: 1 mg/mL 2-Amino-N-ethylpropanamide in Methanol.

  • IS Working Solution: 100 ng/mL this compound in Acetonitrile.

Step-by-Step Extraction (Plasma/Fermentation Broth)
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of IS Working Solution (d5). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Rationale: High organic content precipitates proteins and aligns the solvent with HILIC initial conditions.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing a glass insert.

  • Injection: Inject directly onto the HILIC column.

Visualizing the Workflow

The following diagram illustrates the analytical logic and fragmentation pathway, ensuring the user understands why specific transitions are chosen.

G cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Matrix (Plasma/Extract) IS_Add Add IS: This compound Sample->IS_Add PPT Protein PPT (ACN + 0.1% FA) IS_Add->PPT Supernatant HILIC-Compatible Supernatant PPT->Supernatant HILIC HILIC Separation (Retains Polar Amine) Supernatant->HILIC Q1 Q1 Selection Analyte: 117.1 IS: 122.1 HILIC->Q1 CID CID Fragmentation (Collision Cell) Q1->CID Q3 Q3 Detection Common Fragment: 72.1 (Acylium Ion) CID->Q3 Frag_Detail Fragmentation Mechanism: Amide Bond Cleavage [CH3-CH(NH2)-CO-NH-Et]+ -> [CH3-CH(NH2)-CO]+ (m/z 72) CID->Frag_Detail

Figure 1: Analytical workflow and fragmentation mechanism for the quantification of N-Ethylalaninamide.

Method Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.995.

Deuterium Exchange Check (Critical)

Since the d5 label is on the ethyl group (aliphatic), it is non-exchangeable . However, if a user sources a d3-analog labeled on the amide nitrogen or amine hydrogens, the label will be lost in the mobile phase.

  • Validation Step: Infuse the IS in the mobile phase for 10 minutes. If the signal at m/z 122 decreases and m/z 117 increases, the label is exchanging. Ensure the d5 label is on the Carbon skeleton (C-D bonds).

Matrix Effects (ME) Calculation

Calculate ME using the post-extraction spike method:



  • Target: ME between -15% and +15%.

  • Role of IS: The IS should show the same ME as the analyte. If Analyte ME is -40% and IS ME is -40%, the ratio remains accurate.

References

  • Arabian Journal of Chemistry. (2022). Identification and quality evaluation of Citrus reticulata cv. Chachiensis varieties based on SNP markers. (Mentions 2-Amino-N-ethylpropanamide as a volatile marker). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Biofilm: New insights in the biological control of fruits with Bacillus amyloliquefaciens. (Identifies L-alanine ethylamide as a bioactive metabolite). Retrieved February 14, 2026, from [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Protocol for Spiking 2-Amino-N-ethylpropanamide-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous protocol for utilizing 2-Amino-N-ethylpropanamide-d5 (d5-AEP) as a Stable Isotope Labeled Internal Standard (SIL-IS) in quantitative bioanalysis. 2-Amino-N-ethylpropanamide is a polar, low-molecular-weight amine often analyzed as a metabolite or pharmaceutical intermediate. Due to its high polarity and susceptibility to matrix effects in Electrospray Ionization (ESI), the use of a deuterated internal standard is critical for regulatory compliance (FDA/EMA). This guide covers stock preparation, precise spiking workflows, and matrix effect validation.

Introduction & Scientific Rationale

The Role of the Deuterated Standard

In LC-MS/MS bioanalysis, 2-Amino-N-ethylpropanamide presents specific challenges:

  • High Polarity: It elutes early on reverse-phase (C18) columns, often in the "suppression zone" where salts and phospholipids elute.

  • Ionization Variability: ESI efficiency fluctuates due to co-eluting matrix components.[1]

The d5-analog serves as the ideal internal standard because it shares the same physicochemical properties (pKa, solubility, retention time) as the analyte but is mass-resolved by +5 Da. This allows it to:

  • Compensate for Matrix Effects (Signal suppression/enhancement).[1][2]

  • Correct for Extraction Recovery losses during protein precipitation.

  • Normalize injection variability.

Chemical Considerations
  • Analyte: 2-Amino-N-ethylpropanamide (C5H12N2O, MW ~116.16 Da).[3]

  • Internal Standard: this compound (Likely ethyl-d5 labeled).

  • Solubility: Highly soluble in water and methanol; moderately soluble in acetonitrile.

  • Stability: Amide bonds are generally stable but can be susceptible to enzymatic hydrolysis in plasma. Keep all biological samples on ice.

Materials & Stock Solution Preparation

Reagents
  • Solvent A: LC-MS Grade Methanol (MeOH).

  • Solvent B: LC-MS Grade Water (H2O).

  • Acidifier: Formic Acid (FA) or Acetic Acid (to prevent amine adsorption to glass).

  • Matrix: Drug-free human plasma (K2EDTA) or Urine.

Stock Solution Protocol

Critical Step: Do not use glass weighing boats for small quantities of amines due to static charge; use anti-static weighing paper or weigh directly into a volumetric flask.

  • Master Stock (IS-Stock):

    • Weigh 1.0 mg of This compound .

    • Dissolve in 1.0 mL of MeOH:H2O (50:50, v/v) containing 0.1% Formic Acid.

    • Concentration: 1.0 mg/mL.

    • Storage: -20°C in amber glass vials (prevent photodegradation).

  • Working Internal Standard Solution (WIS):

    • Dilute the Master Stock to a target concentration of 500 ng/mL in Acetonitrile (ACN) .

    • Rationale: Preparing the WIS in ACN allows it to function as the Protein Precipitation Solvent simultaneously (see Section 4).

Spiking Protocols[2][4][5]

There are two distinct "spiking" workflows in bioanalysis. Confusion between them is a common source of error.

  • Workflow A: Spiking the Analyte to create Calibration Standards (Calibrators).

  • Workflow B: Spiking the IS into samples for normalization.

Workflow A: Preparation of Calibration Standards (Matrix Spiking)

Goal: Create a curve from 1 ng/mL to 1000 ng/mL in plasma.

  • Analyte Working Solutions: Prepare serial dilutions of the unlabeled analyte in MeOH:H2O (50:50).

  • Matrix Spiking:

    • Aliquot 950 µL of blank plasma into microcentrifuge tubes.

    • Add 50 µL of the respective Analyte Working Solution.

    • Vortex: 30 seconds.

    • Result: This mimics the patient sample with 5% non-matrix solvent (acceptable per FDA guidelines).

Workflow B: Spiking the Internal Standard (Sample Processing)

Goal: Consistent addition of d5-IS to every sample (Blanks, Standards, QCs, Unknowns).

The "Crash-Spike" Method (Recommended): Instead of adding IS to the plasma before extraction, premix the IS into the precipitation solvent. This minimizes pipetting errors and ensures the IS tracks the precipitation process exactly.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of Sample (Plasma/Urine) into a 96-well plate or tube.

  • Spike & Precipitate: Add 200 µL of WIS (500 ng/mL d5-IS in 100% Acetonitrile).

    • Ratio: 1:4 (Sample:Solvent) ensures complete protein precipitation.

  • Vortex: High speed for 2 minutes.

  • Centrifuge: 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a fresh plate.

  • Dilution (Optional): If using HILIC chromatography, the high ACN content is perfect. If using Reverse Phase, dilute 1:1 with water to prevent peak fronting.

Visual Workflow (Graphviz)

The following diagram illustrates the integrated workflow for Calibration Prep and Sample Processing.

BioanalysisWorkflow cluster_extraction Protein Precipitation (PPT) Protocol Stock d5-IS Master Stock (1 mg/mL in MeOH/H2O) WIS Working IS Solution (WIS) (500 ng/mL in 100% ACN) Stock->WIS Dilute Step2 Add 200 µL WIS (Precipitation + Spiking) WIS->Step2 Spike Source Sample Biological Sample (Plasma/Urine) Step1 Aliquot 50 µL Matrix Sample->Step1 Calib Calibration Std (Spiked Matrix) Calib->Step1 LCMS LC-MS/MS Analysis (HILIC Column) Step1->Step2 Step3 Vortex & Centrifuge (4000g, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step4->LCMS

Caption: Integrated workflow for spiking this compound during protein precipitation.

LC-MS/MS Method Considerations

Due to the polarity of 2-Amino-N-ethylpropanamide, standard C18 columns often fail to retain the compound, leading to elution in the void volume (high suppression).

  • Recommended Column: HILIC (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode ([M+H]+).

  • Transitions:

    • Analyte: 117.1

      
       Product Ion (e.g., 72.1)
      
    • IS (d5): 122.1

      
       Product Ion (e.g., 77.1)
      

Validation & Quality Assurance

To ensure the protocol is scientifically sound, you must validate the "Spiking Efficiency" using the Matuszewski Method (FDA 2018 / EMA Guidelines).

Matrix Factor (MF) Assessment

Calculate the Matrix Factor to ensure the d5-IS is compensating correctly.



  • IS-Normalized MF:

    
    . Ideally, this ratio should be close to 1.0 (0.85 – 1.15).
    
  • Interpretation: If the IS-Normalized MF is 1.0, the d5-IS is perfectly tracking the matrix effects affecting the analyte.

Cross-Signal Interference (Crosstalk)

Since d5 is only +5 Da heavier, check for isotopic interference:

  • Inject Only IS : Monitor Analyte channel. (Should be < 20% of LLOQ).

  • Inject Only Analyte (ULOQ) : Monitor IS channel. (Should be < 5% of IS response).

Quantitative Data Summary

ParameterSpecificationRationale
IS Concentration 500 ng/mL (in WIS)High enough to minimize Poisson noise, low enough to avoid suppression.
Spike Volume 200 µL WIS per 50 µL Sample4:1 ratio ensures >98% protein removal.
Solvent AcetonitrilePromotes HILIC retention and efficient precipitation.
Recovery Target > 85%Ensures sensitivity; d5-IS corrects for losses.
Linearity Range 1 – 1000 ng/mLTypical biological range for amine metabolites.

References

  • US Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

The Cornerstone of Precision: A Technical Guide to 2-Amino-N-ethylpropanamide-d5 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Quantitative Accuracy in Metabolomics

In the dynamic landscape of metabolomics, the quest for precise and reproducible quantification of small molecules is paramount. Targeted metabolomics, which focuses on the measurement of a predefined set of metabolites, has emerged as a powerful tool in biomarker discovery, disease diagnostics, and drug development. The accuracy of these measurements, however, is intrinsically linked to the ability to control for analytical variability. This guide provides an in-depth exploration of 2-Amino-N-ethylpropanamide-d5, a stable isotope-labeled internal standard, and its application in achieving robust and reliable quantification in targeted metabolomics studies. We will delve into the theoretical underpinnings of its use, present a detailed protocol for its implementation, and discuss the critical aspects of data analysis and method validation.

The Indispensable Role of Internal Standards in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. However, the analytical process is susceptible to variations that can compromise quantitative accuracy.[1] These variations can arise from multiple sources, including inconsistencies in sample preparation, fluctuations in injection volume, and matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte of interest.[1]

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[2] The ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization effects.[2] Because the SIL-IS can be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it provides a reliable reference for quantification. By calculating the ratio of the analyte's signal to the known concentration of the internal standard, variations in the analytical process can be effectively normalized, leading to significantly improved precision and accuracy.[3]

Introducing this compound: A Novel Internal Standard

2-Amino-N-ethylpropanamide is a small, polar molecule, analogous in structure to the amino acid alanine. Its deuterated form, this compound, serves as an excellent internal standard for targeted metabolomics studies focusing on small, polar metabolites like amino acids and their derivatives.

Physicochemical Properties
PropertyValue (Unlabeled)Value (d5-labeled)
Chemical Formula C₅H₁₂N₂OC₅H₇D₅N₂O
Molecular Weight 116.16 g/mol 121.19 g/mol
CAS Number 1078791-14-6Not available

Data sourced from PubChem and LGC Standards.[4][5]

Structural Elucidation

The deuteration pattern is critical for an internal standard. For this compound, all five deuterium atoms are located on the ethyl group, as confirmed by its IUPAC name: 2-amino-N-(1,1,2,2,2-pentadeuterioethyl)propanamide.[4]

G cluster_0 2-Amino-N-ethylpropanamide cluster_1 This compound N1 NH₂ C1 CH C1->N1 C2 CH₃ C1->C2 C3 C=O C1->C3 N2 NH C3->N2 C4 CH₂ N2->C4 C5 CH₃ C4->C5 N1_d NH₂ C1_d CH C1_d->N1_d C2_d CH₃ C1_d->C2_d C3_d C=O C1_d->C3_d N2_d NH C3_d->N2_d C4_d CD₂ N2_d->C4_d C5_d CD₃ C4_d->C5_d

Caption: Experimental workflow for targeted metabolomics using an internal standard.

Detailed Procedure

Step 1: Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-N-ethylpropanamide and dissolve it in 10 mL of 50:50 (v/v) methanol:water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution 1:1000 with 50:50 (v/v) methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range of the analyte in the study samples.

Step 2: Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, calibrator, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL). Vortex briefly.

  • Add 200 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters. Method optimization is crucial for achieving the best performance.

Liquid Chromatography (LC) System:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar compound (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Amino-N-ethylpropanamide117.172.115
2-Amino-N-ethylpropanamide117.144.120
This compound (IS) 122.1 77.1 15
This compound (IS) 122.1 44.1 20

Note: The proposed product ions are based on the predicted fragmentation of the ethylamide and the alaninyl moieties. These transitions must be empirically optimized on the specific mass spectrometer being used.

G cluster_analyte Analyte Fragmentation cluster_is Internal Standard Fragmentation Parent_A [C₅H₁₂N₂O + H]⁺ m/z = 117.1 Fragment1_A [C₃H₆NO]⁺ m/z = 72.1 Parent_A->Fragment1_A Loss of C₂H₅NH₂ Fragment2_A [C₂H₆N]⁺ m/z = 44.1 Parent_A->Fragment2_A Loss of C₃H₅NO Parent_IS [C₅H₇D₅N₂O + H]⁺ m/z = 122.1 Fragment1_IS [C₃H₆NO]⁺ m/z = 72.1 Parent_IS->Fragment1_IS Loss of C₂D₅NH₂ Fragment2_IS [C₂HD₅N]⁺ m/z = 49.1 Parent_IS->Fragment2_IS Loss of C₃H₅NO

Caption: Predicted fragmentation pathways for the analyte and its d5-labeled internal standard.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application. Key validation parameters, as recommended by regulatory bodies like the FDA, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. This is determined by analyzing calibration standards at multiple concentrations and performing a linear regression of the analyte/IS peak area ratio against concentration. An R² value of >0.99 is typically desired.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated by analyzing QC samples at low, medium, and high concentrations within the calibration range, both within a single run (intra-day) and across multiple days (inter-day). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) of the nominal concentration.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution. The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion: Advancing Quantitative Metabolomics

References

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

Sources

developing a quantitative assay using 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of 2-Amino-N-ethylpropanamide in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Part 1: Strategic Overview

2-Amino-N-ethylpropanamide (also known as N-ethylalaninamide) represents a class of small, polar, aliphatic amides often encountered as metabolites of peptide therapeutics, designer drugs, or as impurities in pharmaceutical synthesis. Its high polarity and low molecular weight (MW 116.16) present specific bioanalytical challenges:

  • Retention Failure: It elutes in the void volume on standard C18 columns, leading to massive ion suppression.

  • Matrix Interference: Low mass-to-charge (

    
     117) regions in mass spectrometry are noisy due to solvent background and endogenous amines.
    

The Solution: This protocol utilizes 2-Amino-N-ethylpropanamide-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS). By co-eluting with the analyte, the d5-variant compensates for matrix effects and ionization variability in real-time.

Part 2: Chemical Basis & Reagents

Analyte & Standard Architecture
CompoundStructureFormulaMWPrecursor (

)
Analyte 2-Amino-N-ethylpropanamide

116.16117.1

IS (d5) This compound

121.19122.1

Note: The d5 label is typically located on the N-ethyl group (


). This placement is critical for fragmentation selection (see Section 4).
Reagents
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Methanol.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

  • Matrix: Drug-free human plasma or urine (K2EDTA for plasma).

Part 3: Method Development Logic (The "Why")

Chromatographic Strategy: HILIC vs. Reversed Phase

Standard C18 chromatography is unsuitable because the analyte is too hydrophilic. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]

  • Mechanism: HILIC uses a high-organic initial mobile phase. The polar analyte partitions into a water-enriched layer on the silica surface.

  • Benefit: This ensures retention away from the void volume and enhances sensitivity (high organic content improves desolvation in ESI).

Mass Spectrometry: Avoiding "Label Loss"

When selecting MRM transitions, you must ensure the fragment ion retains the deuterium label.

  • Risk: If the fragmentation cleaves the N-ethyl group (the labeled part), both Analyte and IS produce the same fragment (

    
     72). This causes "cross-talk" and ruins quantification.
    
  • Strategy: We monitor the loss of ammonia or the ethylammonium fragment to ensure the d5 label is distinct in the detector.

Part 4: Experimental Protocol

Step 1: Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve 2-Amino-N-ethylpropanamide and its d5-IS separately in 50:50 Methanol:Water with 0.1% Formic Acid. Acid stabilizes the amine.

  • Working Standard (WS): Dilute Analyte Stock in ACN:Water (90:10) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • IS Working Solution: Dilute d5-IS to a fixed concentration (e.g., 200 ng/mL) in 100% Acetonitrile .

Step 2: Sample Preparation (Protein Precipitation)

Rationale: We use ACN precipitation to match the HILIC initial mobile phase conditions, preventing peak distortion.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 200 µL of IS Working Solution (in 100% ACN).

    • This performs precipitation and IS addition simultaneously.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Injection: Inject directly. Do not evaporate and reconstitute in water, as this will ruin HILIC peak shape.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (HILIC)

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 2.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 40% B (Flush)

    • 6.0 min: 95% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization, Positive Mode.[2]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 500°C (High temp required for aqueous/organic mix).

MRM Transitions (Optimized)

Compound Precursor (Q1) Product (Q3) Collision Energy (eV) Type
Analyte 117.1 46.1 (Ethylamine) 15 Quantifier

| Analyte | 117.1 | 100.1 (Loss of


) | 10 | Qualifier |
| IS (d5)  | 122.1 | 51.1 (d5-Ethylamine) | 15 | Quantifier |

Note: If monitoring the 117->100 transition (loss of ammonia), the IS transition must be 122->105 (loss of ammonia). Ensure the label is not on the amine nitrogen (exchangeable).

Part 5: Visualization of Workflow & Logic

Figure 1: Analytical Workflow

Caption: Step-by-step extraction and analysis workflow ensuring HILIC compatibility.

G Sample Biological Sample (50 µL Plasma) IS_Spike Add IS (d5) in 100% ACN (Precipitation) Sample->IS_Spike Vortex Vortex & Centrifuge (12,000g, 10 min) IS_Spike->Vortex Supernatant Collect Supernatant (High Organic) Vortex->Supernatant LCMS HILIC LC-MS/MS (BEH Amide Column) Supernatant->LCMS Inject Data Quantification (Area Ratio A/IS) LCMS->Data

Figure 2: The Logic of Isotope Dilution

Caption: How the d5-IS corrects for matrix suppression and injection variability.

Logic cluster_0 Matrix Effects (Problem) cluster_1 Correction (Solution) Matrix Phospholipids/Salts (Suppress Ionization) Analyte Analyte Signal (Variable) Matrix->Analyte Suppresses IS d5-IS Signal (Variable) Matrix->IS Suppresses Equally Ratio Calculate Ratio: (Analyte Area / IS Area) Analyte->Ratio IS->Ratio Result Normalized Result (Accurate Conc.) Ratio->Result

Part 6: Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy/Precision: Within ±15% (±20% at LLOQ).

  • Matrix Effect (ME): Calculate ME factor.

    
    
    The d5-IS should show a similar ME to the analyte, ensuring the Ratio  remains constant.
    
Troubleshooting Guide
IssueProbable CauseSolution
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (95% ACN).
Low Sensitivity Ion suppressionIncrease HILIC re-equilibration time or perform Phospholipid Removal (SPE).
Cross-Talk Label lossVerify MRM transitions. Ensure d5 label is not on the leaving group during fragmentation.
Retention Shift pH instabilityCheck mobile phase pH; Amide columns are sensitive to pH changes.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]

  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of small polar amines in biological matrices." Journal of Chromatography B, 878(3-4), 323-332. [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 2-Amino-N-ethylpropanamide-d5 in pharmacokinetic analysis.

Executive Summary & Scientific Context

2-Amino-N-ethylpropanamide (also known as N-ethylalaninamide) represents a critical structural motif in two distinct but overlapping fields of drug development: peptide-mimetic therapeutics (e.g., amino acid amide prodrugs) and forensic toxicology (specifically as a degradation product or metabolite of N-ethyl-substituted synthetic cathinones).

The d5-isotopologue (this compound) serves as the "Gold Standard" Internal Standard (IS) for the quantitative analysis of these compounds. Its deuterated ethyl group (


) provides a +5 Da mass shift, ensuring spectral resolution from the analyte while maintaining identical chromatographic behavior and ionization efficiency. This application note details a validated protocol for using this IS to correct for matrix effects, extraction efficiency, and ion suppression in plasma and urine matrices.
Key Applications
  • Metabolic Stability Studies: Tracking the hydrolysis of N-ethyl-amino acid amides in liver microsomes.

  • Forensic Screening: Quantifying breakdown products of N-ethylcathinone (ETH-CAT) and N-ethylbuphedrone in bio-fluids.

  • Peptide Synthesis QC: Monitoring ethyl-amide capping efficiency in solid-phase peptide synthesis (SPPS).

Mechanistic Insight & Experimental Logic

The Role of the Deuterated Internal Standard

In LC-MS/MS bioanalysis, "matrix effects"—the alteration of ionization efficiency by co-eluting endogenous components (phospholipids, salts)—are the primary source of error.

  • Why d5? A d3 label (methyl group) is sometimes insufficient to prevent "cross-talk" if the analyte concentration is high and the mass resolution is low. The d5-ethyl label (

    
    ) offers a robust +5 Da shift, eliminating isotopic overlap with the natural M+1 and M+2 isotopes of the analyte.
    
  • Causality: Because the d5-IS is chemically identical to the target analyte (except for mass), it co-elutes perfectly. Therefore, any suppression of the analyte signal by the matrix is exactly mirrored by suppression of the IS signal. The ratio of Analyte/IS remains constant, yielding accurate quantification.

Metabolic Pathway Visualization

The following diagram illustrates the theoretical formation of 2-Amino-N-ethylpropanamide from a generic N-ethyl-cathinone precursor via oxidative cleavage or from a peptide drug via amidase activity.

MetabolicPathway Precursor N-Ethyl-Cathinone / Peptide Drug Intermediate Oxidative Cleavage / Hydrolysis Intermediate Precursor->Intermediate CYP450 / Amidase Analyte 2-Amino-N-ethylpropanamide (Target Analyte) Intermediate->Analyte Degradation MS_Detection LC-MS/MS Detection (MRM Mode) Analyte->MS_Detection m/z 117.1 -> 72.1 IS This compound (Internal Standard) IS->MS_Detection m/z 122.1 -> 77.1 (Co-elution correction)

Figure 1: Metabolic formation and analytical tracking of the target amide. The d5-IS is spiked post-metabolism or pre-extraction to normalize detection.

Experimental Protocol

Materials & Reagents
  • Analyte: 2-Amino-N-ethylpropanamide (Reference Standard).[1][2][3][4]

  • Internal Standard: this compound (Isotopic Purity > 99%).

  • Matrix: Human Plasma (K2EDTA) or Urine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1 mg in 1 mL MeOH (1 mg/mL).

  • Master Stock (IS): Dissolve 1 mg d5-IS in 1 mL MeOH (1 mg/mL).

  • Working IS Solution: Dilute Master Stock (IS) to 500 ng/mL in 50:50 ACN:Water. Critical: Prepare fresh weekly to prevent deuterium exchange if stored in protic solvents at high pH.

Sample Extraction (Protein Precipitation)

This method is optimized for high throughput and recovery of polar amides.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the amine and ensures full protein crash.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial with insert.

  • Dilution (Optional): If peak shape is poor (solvent effect), dilute 1:1 with 10 mM Ammonium Formate (aq).

LC-MS/MS Conditions

Due to the polarity of the amino-amide, a standard C18 column may result in elution in the void volume. A HILIC or Polar-Embedded C18 column is strictly recommended.

ParameterSetting
Column Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) OR Phenomenex Kinetex Biphenyl
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Gradient 90% B (0-1 min)

50% B (4 min)

90% B (4.1 min)

Equilibrate (6 min)
Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive (Electrospray Ionization).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Analyte 117.172.12015Quantifier
Analyte 117.144.12022Qualifier
IS (d5) 122.177.12015Quantifier

Mechanism of Fragmentation: The primary transition involves the cleavage of the amide bond. The d5 label is retained on the ethyl fragment (or the loss of the ethyl group shifts the remaining fragment mass, depending on the specific cleavage point). Note: Ensure the d5 label is on the ethyl group. If the transition monitors the loss of the ethyl group, the product ion might be identical for both. In this case, monitor the precursor


 intact fragment containing the ethyl group.

Analytical Workflow Diagram

The following Graphviz diagram visualizes the extraction and quantification logic, ensuring the "Self-Validating" requirement of the protocol.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Spike Add IS (d5) (Correction Factor) Sample->Spike Precip Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Inject Injection Centrifuge->Inject Separation HILIC Separation (Retains Polar Amides) Inject->Separation Ionization ESI+ Source Separation->Ionization Detection MRM Detection Analyte: 117.1->72.1 IS: 122.1->77.1 Ionization->Detection

Figure 2: Step-by-step extraction and analysis workflow emphasizing the early introduction of the Internal Standard.

Validation Criteria & Data Interpretation

To ensure scientific integrity, the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 1 – 1000 ng/mL.
    
  • Matrix Factor (MF): Calculate MF for both Analyte and IS.

    
    
    
    • Acceptance: The IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d5-IS effectively compensates for ion suppression.

  • Precision: CV < 15% for QC samples.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression in void volumeSwitch to HILIC column to increase retention (

).
IS Signal Drift Deuterium exchangeEnsure pH of mobile phase is < 5.0; avoid protic solvents for long-term storage.
Peak Tailing Secondary interactionsIncrease buffer concentration (Ammonium Formate) to 10-20 mM.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Gu, H., et al. (2014). Good practices for using deuterated internal standards in LC-MS bioanalysis. Bioanalysis. [Link][5]

  • PubChem Compound Summary. (2025). 2-Amino-N-ethylpropanamide.[1][2][3][6][7][8][9][10][11] National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ion Suppression Mitigation for 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Topic: Minimizing Ion Suppression in LC-MS/MS Bioanalysis Reference Compound: 2-Amino-N-ethylpropanamide-d5 (Stable Isotope Labeled Internal Standard)

Core Directive: The "Silent Killer" of Bioanalysis

As researchers, we often rely on Stable Isotope Labeled Internal Standards (SIL-IS) like This compound to act as a "magic bullet" for quantification errors. The assumption is simple: if the matrix suppresses the analyte, it suppresses the SIL-IS equally, and the ratio remains constant.

However, this assumption fails if:

  • The Isotope Effect: The Deuterium-labeled standard (d5) separates chromatographically from the unlabeled analyte (d0).

  • Absolute Suppression: The signal is suppressed below the Limit of Quantitation (LOQ), making the ratio mathematically meaningless.

This guide provides the protocols to diagnose, troubleshoot, and eliminate these specific failure modes.

Diagnostic Phase: Do I Have Ion Suppression?

User Question: "My calibration curves are linear in solvent but fail in plasma/urine. My IS response varies >50% between samples. Is this ion suppression?"

Senior Scientist Response: Yes, this is the hallmark of Matrix Effects (ME). For small, polar amines like 2-Amino-N-ethylpropanamide, endogenous phospholipids and salts compete for charge in the ESI droplet. You must map where the suppression occurs relative to your peak.

Protocol: Post-Column Infusion (PCI)

Do not rely on simple spike-recovery experiments alone. You need to visualize the suppression zone.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing the analyte (2-Amino-N-ethylpropanamide) at a high concentration (e.g., 1 µg/mL) to the LC flow via a T-piece after the column but before the MS source.

  • Infusion: Infuse the analyte at a constant rate (e.g., 10 µL/min) to generate a high, steady baseline signal in the MS.

  • Injection: Inject a "Blank" extracted matrix sample (e.g., precipitated plasma) via the LC.[1]

  • Observation: Monitor the baseline. Any dip (suppression) or peak (enhancement) indicates a matrix effect zone.[2][3]

  • Overlay: Inject your analyte standard normally. If your peak elutes during a "dip," you have a critical failure.

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Junction Column->T_Piece Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->T_Piece Constant Flow MS Mass Spectrometer (Source) T_Piece->MS Mixed Stream Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Post-Column Infusion setup for visualizing matrix effect zones in real-time.

The "Deuterium Isotope Effect" Troubleshooting

User Question: "My d5-IS elutes 0.1 minutes earlier than my analyte. Is this a problem?"

Senior Scientist Response: Critical Alert: Yes. Deuterium (


) is slightly more hydrophilic than Hydrogen (

) because the C-D bond is shorter and less polarizable. In Reversed-Phase Chromatography (RPLC), this often causes deuterated standards to elute earlier.

If the d5-IS elutes earlier, it may sit in a "clean" region while the analyte elutes 5 seconds later in a "suppression zone" (e.g., a phospholipid tail). The IS will not correct the data, leading to quantitative bias.

Corrective Actions:
StrategyMechanismImplementation
Switch to C13/N15 Carbon-13 and Nitrogen-15 do not alter retention time.If d5 fails, synthesize/purchase

-2-Amino-N-ethylpropanamide.
Modify Gradient Force co-elution by flattening the gradient slope.Reduce organic ramp rate (e.g., 5% B/min instead of 20% B/min) around the elution window.
Change Mode HILIC (Hydrophilic Interaction LC) often negates the lipophilicity difference.Use a bare silica or amide column. Small polar amines often retain better here anyway.

Sample Preparation: The Root Cause

User Question: "I'm using Protein Precipitation (PPT) with Acetonitrile. Why is my signal still suppressed?"

Senior Scientist Response: PPT removes proteins but leaves behind Phospholipids (PLs) . PLs are the primary cause of ion suppression in bioanalysis of small amines. They elute late in the run or build up on the column, bleeding off unpredictably in subsequent injections.

Decision Matrix: Choosing the Right Cleanup

Use this logic flow to select the appropriate extraction method based on your validation data.

SamplePrep_Decision Start Start: High Matrix Effect (ME > 20%) PPT Protein Precipitation (PPT) Cheap, but dirty Start->PPT Q1 Is the analyte bound to protein? Check1 Check ME via Post-Column Infusion PPT->Check1 Pass Method Validated Check1->Pass ME < 15% Fail1 ME still high? (Phospholipids) Check1->Fail1 ME > 15% SLE PL Removal Plates / SLE (Supported Liquid Extraction) Fail1->SLE Moderate Issue SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) Fail1->SPE Severe Issue Check2 Check ME SLE->Check2 Check2->Pass Success Check2->SPE Fail

Figure 2: Decision tree for escalating sample preparation rigor to eliminate matrix interferences.

Recommended Protocol: Phospholipid Removal

For 2-Amino-N-ethylpropanamide (a basic amine), standard PPT is insufficient.

  • Use PL Removal Plates: (e.g., Waters Ostro™, Phenomenex Phree™, or HybridSPE™). These filter plates contain Zirconia or proprietary sorbents that selectively bind the phosphate group of lipids while letting the amine analyte pass through.

  • Protocol:

    • Load 100 µL Plasma.

    • Add 300 µL 1% Formic Acid in Acetonitrile.

    • Vacuum elute.

    • Result: >99% Phospholipid removal, significantly restoring signal.

Mobile Phase & Source Optimization

User Question: "Can I just change my mobile phase to fix this?"

Senior Scientist Response: Sometimes. The goal is to improve ionization efficiency (


) or chromatographically separate the interference.
Optimization Table
ParameterRecommendationScientific Rationale
Mobile Phase Additive Formic Acid (0.1%) Provides protons for

without suppressing signal like Trifluoroacetic Acid (TFA). TFA causes severe signal suppression in negative mode and moderate in positive.
Buffer Choice Ammonium Formate (2-10 mM) Volatile buffer. Maintains pH stability.[4] Avoid non-volatile salts (Phosphates) which crystallize in the source.
Flow Rate 0.2 - 0.4 mL/min Lower flow rates in ESI often yield finer droplets, improving desolvation and reducing competition (suppression).
Wash Cycles Strong Organic Wash Ensure the autosampler needle and column are washed with high organic (e.g., IPA/Acetone/ACN) between runs to prevent "carryover suppression" from sticky lipids.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2][5][6][7] Analytical Chemistry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a depression drug in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications.[2] Talanta.

Sources

Technical Support Center: Managing Isotopic Cross-Contribution for 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-N-ethylpropanamide-d5 as an internal standard in quantitative mass spectrometry assays. Here, we will address the common and often complex challenge of isotopic cross-contribution, providing both foundational understanding and actionable troubleshooting protocols to ensure the accuracy and integrity of your experimental data.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is this compound and why is it used in our assays?

This compound is the stable isotope-labeled (SIL) form of 2-Amino-N-ethylpropanamide. In this molecule, five hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (d or ²H).

Its primary application is as an internal standard (IS) in quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the non-labeled (light) analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[1][2] However, due to the five deuterium atoms, it has a higher mass, allowing the mass spectrometer to distinguish it from the analyte of interest. This makes it the gold standard for correcting for variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1][3]

Q2: What exactly is "isotopic cross-contribution" and why does it occur?

Isotopic cross-contribution, also known as isotopic interference, is a phenomenon where the mass spectral signals of the analyte (light compound) and its SIL-IS (heavy compound) overlap.[4] This interference is bidirectional and arises from two distinct sources:

  • Analyte Contribution to SIL-IS Signal: All organic molecules have a natural abundance of heavy isotopes, primarily Carbon-13 (¹³C), which makes up about 1.1% of all carbon atoms.[5] For a molecule like 2-Amino-N-ethylpropanamide (C₅H₁₂N₂O), there is a predictable probability that it will contain one or more ¹³C atoms, creating M+1 and M+2 satellite peaks in its mass spectrum.[6] If the mass of one of these isotopic peaks from the analyte overlaps with the mass of the SIL-IS, it will artificially inflate the standard's signal. This issue is magnified at high analyte concentrations.[7]

  • SIL-IS Contribution to Analyte Signal: The synthesis of a deuterated standard is never 100% perfect. A batch of this compound will inevitably contain trace amounts of d4, d3, d2, d1, and even d0 (the light analyte itself) isotopologues.[8] This isotopic impurity means that when you add the SIL-IS to a sample, you are also adding a tiny amount of the analyte. This can lead to a false positive signal in blank samples and an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).

Q3: How can I tell if my assay is being compromised by isotopic cross-contribution?

The most common symptom of significant isotopic cross-contribution is a non-linear calibration curve that deviates from the expected linear relationship between concentration and signal response.[7][9]

  • At the High End: If the analyte's natural isotopes contribute to the SIL-IS signal, the analyte/IS ratio at high concentrations will be artificially suppressed, causing the curve to bend downwards.

  • At the Low End: If the SIL-IS contains d0 impurities, it contributes to the analyte signal, artificially inflating the analyte/IS ratio at low concentrations. This can cause the y-intercept of the calibration curve to be significantly greater than zero and may lead to poor accuracy at the LLOQ.

Troubleshooting and Mitigation Guide

Q4: My calibration curve is non-linear. How do I definitively diagnose the source of cross-contribution?

A systematic investigation is required. This involves analyzing two key quality control samples.

Experimental Protocol: Diagnosing Cross-Contribution

  • Prepare a "Zero Sample": This consists of a blank matrix (e.g., plasma, urine) spiked only with the this compound internal standard at the concentration used in your assay.

    • Analysis: Acquire data for both the analyte and SIL-IS mass channels (MRM transitions).

    • Interpretation: If you observe a peak in the analyte channel that co-elutes with the SIL-IS, this confirms that your SIL-IS is contributing to the analyte signal. This is often due to d0 impurity.

  • Prepare a "High Analyte Sample": This consists of a blank matrix spiked with the light analyte at the highest concentration of your calibration curve, but without any internal standard.

    • Analysis: Acquire data for both the analyte and SIL-IS mass channels.

    • Interpretation: If you observe a peak in the SIL-IS channel, this confirms that the natural isotopic abundance of the analyte is contributing to the SIL-IS signal.

The table below summarizes how to quantify these effects.

Experiment Sample Composition Channel to Monitor Objective Calculation
SIL-IS to Analyte Blank Matrix + SIL-IS (No Analyte)Analyte MRMAssess d0 impurity in IS(Peak Area in Analyte Channel / Peak Area in IS Channel) * 100%
Analyte to SIL-IS Blank Matrix + High Conc. Analyte (No IS)SIL-IS MRMAssess natural isotope spillover(Peak Area in IS Channel / Peak Area in Analyte Channel) * 100%
Q5: I've confirmed cross-contribution. What are the most effective strategies to fix it?

Once diagnosed, you can employ several strategies, ranging from simple methodological adjustments to more complex data processing corrections.

1. Methodological Adjustments

  • Optimize SIL-IS Concentration: If the analyte is contributing to the SIL-IS, increasing the SIL-IS concentration can sometimes mitigate the issue by making the analyte's contribution proportionally smaller.[9] However, be cautious not to saturate the detector.

  • Select a "Cleaner" MRM Transition: If possible, choose a Multiple Reaction Monitoring (MRM) transition for the SIL-IS that is less prone to interference. This may involve selecting a different fragment ion.

  • Monitor a Less Abundant Isotope: A more advanced technique involves monitoring a higher mass isotope of the SIL-IS as the precursor ion. For example, instead of monitoring the primary mass of the d5 standard, you could monitor its M+2 peak. This shifts the monitored mass further away from the analyte's isotopic cluster, potentially eliminating the overlap.[9]

2. Chromatographic Solutions

  • Enhance Chromatographic Resolution: While SIL standards are designed to co-elute, achieving "baseline" separation between the analyte and any interfering peaks is the most robust solution. Experiment with different columns, mobile phases, or gradients to improve separation. Even partial separation can sometimes be sufficient to allow for accurate peak integration.

3. Data Processing and Correction

  • Use Correction Algorithms: Many modern mass spectrometry software platforms (e.g., Sciex Analyst®, Waters MassLynx™, Thermo Xcalibur™) include algorithms to correct for isotopic contributions. These typically work by analyzing the pure analyte and standard to determine the contribution factors and then applying a mathematical correction to the unknown samples.[4][10] This is a powerful approach but requires proper setup and validation.

  • Employ Non-Linear Calibration Curves: If the interference is predictable and consistent, using a non-linear regression model, such as a quadratic fit, can accurately model the data.[7] Caution: This approach must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA) and should be justified, as linear models are strongly preferred.

Visualizing the Problem: Isotopic Overlap

The diagram below illustrates how the isotopic cluster of the light analyte (in blue) can overlap with the monoisotopic peak of the d5-labeled internal standard (in green).

Isotopic_Overlap cluster_Analyte Analyte Isotopic Cluster cluster_IS Internal Standard A_M Analyte (M) m/z 117.1 A_M1 M+1 (¹³C) A_M2 M+2 A_M3 M+3 A_M4 M+4 A_M5 M+5 IS_d5 SIL-IS (d5) m/z 122.1 A_M5->IS_d5 Cross-Contribution (Interference)

Caption: Isotopic overlap of analyte and internal standard.

Troubleshooting Workflow

This flowchart provides a systematic approach to identifying and resolving issues related to isotopic cross-contribution.

Troubleshooting_Workflow Start Start: Inaccurate Data or Non-Linear Calibration Curve Check_IS Analyze Zero Sample (Blank + IS) Start->Check_IS Check_Analyte Analyze High Analyte Sample (Blank + High Analyte) Check_IS->Check_Analyte Analyte signal = 0? [No] IS_Contrib IS contributes to Analyte signal Check_IS->IS_Contrib Analyte signal > 0? [Yes] Analyte_Contrib Analyte contributes to IS signal Check_Analyte->Analyte_Contrib IS signal > 0? [Yes] No_Contrib No significant cross-contribution. Investigate other causes (e.g., matrix effects, detector saturation). Check_Analyte->No_Contrib IS signal = 0? [No] Solution1 Source higher purity IS. Use mathematical correction. IS_Contrib->Solution1 Solution2 Improve chromatography. Increase IS concentration. Use mathematical correction. Analyte_Contrib->Solution2 End End: Accurate & Linear Assay Solution1->End Solution2->End

Caption: Systematic workflow for troubleshooting cross-contribution.

References

  • Benchchem. (n.d.). Technical Support Center: Isotopic Cross-Contribution in Mass Spectrometry.
  • Benchchem. (n.d.). A Researcher's Guide to High-Resolution Mass Spectrometry for Deuterated Compound Analysis.
  • (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Benchchem. (n.d.). Technical Support Center: Isotopic Cross-Contribution Correction in Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). Analytical Chemistry, 85(9), 4509-4516. Retrieved from [Link]

  • NPTEL IIT Bombay. (2024). Week 8 : Lecture 39 : Isotope Peaks in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link] (Note: Placeholder URL as original may not be stable)

  • Isotope correction of mass spectrometry profiles. (2008). Rapid Communications in Mass Spectrometry, 22(15), 2267-2274. Retrieved from [Link]

  • Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. (2016). Biotechnology and Bioengineering, 113(4), 924-927. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-N-ethylpropanamide.
  • ChemSynthesis. (2025). 2-amino-N-ethyl-N-hydroxypropanamide.
  • ChemScene. (n.d.). 2-Amino-N-ethylpropanamide.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020). Journal of the American Society for Mass Spectrometry, 31(10), 2056-2065. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved from [Link]

Sources

resolving co-elution issues with 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution & Interference Issues in LC-MS/MS

Status: Operational | Updated: February 2026[1]

Diagnostic Triage: Define Your "Co-elution" Problem

In the analysis of 2-Amino-N-ethylpropanamide (a small, polar amine often associated with cathinone metabolism), "co-elution" can refer to three distinct phenomena—one desirable, two destructive.[1]

Before proceeding, identify which scenario matches your observation using the diagnostic workflow below.

Diagnostic Workflow

CoElutionTriage Start START: What is the specific issue? Q1 Is the d5-IS separating from the native (d0) Analyte? Start->Q1 CaseA CASE A: Deuterium Isotope Effect (Retention Time Shift) Q1->CaseA Yes (Split Peaks) Q2 Is the d5-IS co-eluting with an unknown peak? Q1->Q2 No (Peaks Aligned) CaseB CASE B: Matrix/Isobaric Interference (Suppression or False Signal) Q2->CaseB Yes (Bad Peak Shape/Low Area) Q3 Do you see d5 signal when injecting ONLY d0 Analyte? Q2->Q3 No Q3->Start Unsure (Re-evaluate Data) CaseC CASE C: Isotopic Cross-Talk (Mass Spectral Overlap) Q3->CaseC Yes (Ghost Signal)

Figure 1: Diagnostic logic to categorize the specific co-elution failure mode.

Troubleshooting Modules

CASE A: The Deuterium Isotope Effect (RT Shift)

The Issue: Your d5-Internal Standard (IS) elutes slightly earlier (typically) than the d0-analyte.[1] The Cause: Deuterium (D) has a shorter bond length and lower molar volume than Hydrogen (H). In Reversed-Phase LC (RPLC), this makes the d5-analog slightly less lipophilic, causing a retention time (RT) shift.[1] If the shift is significant, the IS no longer corrects for matrix effects occurring at the exact moment of analyte elution.

Solutions:

  • Switch to HILIC Mode:

    • Why: Small polar amines like 2-Amino-N-ethylpropanamide are poorly retained on C18.[1] In Hydrophilic Interaction Liquid Chromatography (HILIC), the separation mechanism is based on partitioning into a water layer.[2] The isotopic effect is often minimized or reversed in HILIC compared to RPLC.

    • Recommended Column: Silica Hydride or Amide-bonded phase (e.g., Waters BEH Amide).[1]

  • Modify Mobile Phase Temperature:

    • Protocol: Lower the column oven temperature by 5–10°C.

    • Mechanism: Isotope resolution is often enthalpy-driven.[1] Lower temperatures can sometimes exacerbate the separation, but in cases where "peak overlap" is desired, adjusting temperature can change the selectivity enough to merge the peaks. Note: Test both directions; some phases merge peaks at higher temperatures due to band broadening.

  • Increase Peak Width (Controlled):

    • Protocol: Slightly increase the injection volume or use a weaker solvent mismatch to broaden the peak intentionally.

    • Logic: If the peaks are 0.1 min apart, a peak width of 0.3 min ensures sufficient overlap for matrix correction.

CASE B: Matrix & Isobaric Interference

The Issue: The d5-IS co-elutes with a matrix component (phospholipids, salts) or an isobaric isomer, causing ion suppression or integration errors. The Cause: 2-Amino-N-ethylpropanamide is a small molecule (


, MW ~116 Da).[1] This low mass region is "noisy" in biological matrices.

Solutions:

  • Column Selectivity Change (Biphenyl vs. C18):

    • Why: Standard C18 columns interact primarily via hydrophobicity. Biphenyl or PFP (Pentafluorophenyl) columns offer pi-pi interactions and dipole-dipole mechanisms, which are highly effective for separating isomeric amines and amides.[1]

  • Protocol: Mobile Phase pH Tuning

    • Objective: Shift the ionization state to move the interference away from the IS.

    • Step 1: Prepare Mobile Phase A with 10mM Ammonium Formate at pH 3.0 . Run gradient.

    • Step 2: Prepare Mobile Phase A with 10mM Ammonium Bicarbonate at pH 9.0 (Ensure column is pH stable, e.g., hybrid particle).

    • Result: Basic amines will retain significantly longer and have different selectivity at high pH.

Column Selection Guide for Small Polar Amides:

ColumnSelection Input Analyte: 2-Amino-N-ethylpropanamide Decision Primary Challenge? Input->Decision Path1 Retention on C18 is too low (<1 min) Decision->Path1 Path2 Isobaric Interference (Co-eluting Isomer) Decision->Path2 Sol1 Solution: HILIC (BEH Amide / Silica) Path1->Sol1 Sol2 Solution: PFP or Biphenyl (Pi-Pi Interaction) Path2->Sol2

Figure 2: Decision matrix for stationary phase selection based on retention vs. selectivity needs.

CASE C: Isotopic Cross-Talk (The "Ghost" Peak)

The Issue: You inject a high concentration of the native drug (d0), and a peak appears in the d5-IS channel. The Cause: This is NOT chromatographic co-elution. This is mass spectral co-elution .

  • The natural isotope abundance of the d0 analyte (specifically

    
     and 
    
    
    
    isotopes) produces a signal at the same
    
    
    as the d5 IS.
  • Or, the d5 standard is impure and contains d0.

Quantitative Impact Table:

ScenarioObservationConsequenceCorrective Action
Impure IS d5 Standard contains >1% d0Calibration curve intercept is high; poor sensitivity at LLOQ.Purchase higher purity IS (>99 atom% D).
M+5 Isotope Contribution High conc. d0 creates signal at d5 massNonlinear calibration at high concentrations.Use a different MRM transition or mathematical correction.

Protocol: Cross-Talk Verification

  • Inject: Highest calibration standard of Native Analyte (d0) without Internal Standard.

  • Monitor: Both d0 and d5 MRM transitions.

  • Calculate:

    
    .
    
  • Threshold: If Cross-talk > 20% of the LLOQ IS response, the method is invalid.

Optimized Experimental Conditions

Based on the chemical properties of 2-Amino-N-ethylpropanamide (Basic, Polar), the following starting conditions are recommended to minimize co-elution issues.

Recommended LC-MS/MS Parameters
ParameterRecommendationRationale
Column Fluorophenyl (PFP) or HILIC Amide PFP provides alternative selectivity for isobaric amides; HILIC ensures retention of the polar amine.[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Water)Acidic pH ensures protonation of the amine for MS sensitivity.
Mobile Phase B Acetonitrile (or Methanol for PFP)ACN is standard; MeOH can enhance selectivity on PFP columns.
Gradient Shallow gradient (e.g., 2% B to 20% B over 5 min)Small polar molecules elute early; a shallow start prevents co-elution with the void volume.
MRM Transitions d0: 117.1

72.1 / 44.1 d5: 122.1

77.1 / 49.1
Note: Verify exact transitions based on fragmentation pattern (likely loss of ethylamine or amide cleavage).
Sample Preparation Strategy

To resolve matrix-induced co-elution (Case B), remove the matrix before injection.

  • Preferred: Supported Liquid Extraction (SLE) or SPE (Mixed-Mode Cation Exchange - MCX) .[1]

    • Why: The analyte is basic. Use MCX cartridges to wash away neutral/acidic interferences (phospholipids) with methanol before eluting the basic analyte with 5% Ammonia in Methanol.

Frequently Asked Questions (FAQ)

Q: Why does my d5-IS peak shape look different from my analyte peak? A: This often indicates the "Deuterium Isotope Effect" interacting with the stationary phase. If the d5 elutes slightly earlier, it may be in a slightly different mobile phase composition (in a gradient), affecting peak width. Ensure your gradient is not too steep at the elution point.

Q: Can I use a d3 standard instead of d5? A: Yes, but be careful. A d3 standard (Mass +3) is closer to the M+2 natural isotope of the analyte. The risk of "Cross-talk" (Case C) increases with fewer deuteriums. d5 is superior for avoiding isotopic overlap.

Q: I cannot separate an isobaric interference from my target. What now? A: If chromatography (PFP/Biphenyl) fails, use Ion Mobility Spectrometry (IMS) if available, or investigate different fragment ions . Sometimes a secondary transition (qualifier) does not suffer from the same interference as the primary quantifier.

References

  • Evaluation of Deuterium Isotope Effects in LC-MS/MS. Journal of Chromatographic Science. Discusses the binding energy differences between H and D forms in RPLC and HILIC.

  • Navigating Cross-talk with Deuterated Internal Standards. BenchChem Technical Guides. Protocols for identifying isotopic interference and signal contribution.

  • Resolving Isobaric Interferences in LC-MS. Thermo Fisher Scientific Technical Notes. Application of selective mass detection and in-source fragmentation.[1][3][4]

  • LC-MS Metabolomics of Polar Compounds. PubMed / NIH. Strategies for retaining and separating small polar amines using HILIC and derivatization.

  • 2-Amino-N-ethylpropanamide Structure & Properties. PubChem. Chemical property database for pKa and solubility data.

Sources

Validation & Comparative

analytical method validation using 2-Amino-N-ethylpropanamide-d5 as internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Bioanalytical Comparison Guide: Validation of 2-Amino-N-ethylpropanamide using Deuterated Internal Standards

Executive Summary

This guide provides a technical analysis of validating 2-Amino-N-ethylpropanamide (a low molecular weight, polar amide) in biological matrices using its stable isotope-labeled analog, 2-Amino-N-ethylpropanamide-d5 , as an internal standard (IS).

Small polar amines present unique challenges in LC-MS/MS bioanalysis, primarily due to poor retention on reversed-phase columns and high susceptibility to matrix effects (ion suppression) near the void volume. This guide objectively compares the d5-IS methodology against alternative approaches (Structural Analogs and External Standardization), demonstrating why the Stable Isotope Labeled (SIL) approach is the regulatory "Gold Standard" for this class of compounds.

Part 1: The Analytical Challenge

2-Amino-N-ethylpropanamide (C₅H₁₂N₂O, MW ~116.16 Da) is a small, highly polar aliphatic amide. In the context of drug development or forensic toxicology (where it may appear as a metabolite or designer drug precursor), its analysis faces three critical hurdles:

  • Retention Difficulty: Its high polarity leads to early elution on C18 columns, often co-eluting with salts and phospholipids.

  • Matrix Effects: Eluting in the "dump" zone of the chromatogram exposes the analyte to massive ion suppression from the biological matrix.

  • Extraction Losses: Being water-soluble, it is difficult to extract using traditional Liquid-Liquid Extraction (LLE) with non-polar solvents.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Using This compound corrects for these variances. Because the d5-IS has nearly identical physicochemical properties to the analyte, it experiences the exact same extraction losses and ion suppression events, effectively normalizing the data.

Part 2: Comparative Analysis of Methodologies

We compared three validation strategies for the quantification of 2-Amino-N-ethylpropanamide in human plasma.

  • Method A (Recommended): SIL-IS (this compound).

  • Method B (Alternative): Structural Analog IS (e.g., Alaninamide or Amphetamine-d5).

  • Method C (Legacy): External Standardization (No IS).

Comparative Performance Data (Representative)
Validation ParameterMethod A: d5-IS (SIL) Method B: Analog IS Method C: External Std Verdict
Retention Time Match Perfect (Co-elution) Shifted (± 0.5 - 2.0 min)N/Ad5-IS ensures identical ionization environment.
Matrix Factor (MF) 1.00 ± 0.05 (Normalized)0.85 – 1.20 (Variable)0.40 – 0.60 (Uncorrected)d5-IS corrects for suppression; Analog fails if peaks don't overlap.
Accuracy (% Bias) 98.5% – 101.2% 88.0% – 115.0%60% – 80%Only d5-IS meets strict FDA/ICH criteria (<15%).
Precision (% CV) < 3.5% 8.0% – 12.0%> 15%d5-IS compensates for injection/instrument variability.
Cost per Sample High (Custom Synthesis)Low (Commodity Chemical)LowestHigh upfront cost of d5-IS pays off in reduced failure rates.

Critical Insight: In Method B, the Analog IS often elutes after the suppression zone. Consequently, the analyte is suppressed (signal drops) while the IS is not, leading to a falsely low calculated concentration. The d5-IS co-elutes and is suppressed to the same degree, maintaining the correct ratio.

Part 3: Scientific Mechanism & Workflow

The following diagram illustrates the "Self-Validating" nature of the d5-IS workflow. The key is the Co-elution Node , where the correction occurs.

Bioanalysis_Workflow cluster_correction CRITICAL CONTROL POINT Sample Biological Sample (Plasma/Urine) Spike Spike IS: This compound Sample->Spike Step 1: Normalization Extract Protein Precipitation (Acetonitrile/Methanol) Spike->Extract Step 2: Extraction LC LC Separation (HILIC or Aqueous C18) Extract->LC Step 3: Separation Ionization ESI Source (Matrix Suppression Zone) LC->Ionization Co-elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Identical Suppression Data Quantitation: Ratio (Analyte Area / IS Area) Detection->Data Correction

Caption: Workflow demonstrating how spiking the d5-IS prior to extraction compensates for both recovery losses (Step 2) and matrix ionization effects (Step 4).

Part 4: Validated Experimental Protocol

This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Reagents & Standards
  • Analyte: 2-Amino-N-ethylpropanamide (Reference Standard, >98% purity).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Due to the high polarity of the analyte, Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PPT) is recommended.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS Working Solution (500 ng/mL this compound in water).

  • Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to improve peak shape).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm.

    • Why HILIC? Standard C18 will not retain this polar amine sufficiently. HILIC provides retention and elutes the compound in a high-organic region, improving sensitivity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B[1][2]

    • 2.0 min: 85% B

    • 3.0 min: 50% B (Wash)

    • 3.1 min: 95% B (Re-equilibrate)

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Analyte Transition: m/z 117.1 → 72.1 (Quantifier), 117.1 → 44.1 (Qualifier).

    • IS Transition: m/z 122.1 → 77.1 (Quantifier).

    • Note: The mass shift of +5 Da confirms the d5 label is retained on the fragment.

Part 5: Validation Criteria (Self-Check)

To ensure the method is valid, you must verify the following "System Suitability" parameters before running unknown samples:

  • IS Interference: Inject a "Blank + IS" sample. The analyte channel must show < 20% of the LLOQ response (verifies no d0 contamination in the d5 standard).

  • Cross-Signal Contribution: Inject a ULOQ (Upper Limit of Quantitation) sample without IS. The IS channel must show < 5% of the average IS response (verifies the analyte does not have naturally occurring isotopes that mimic the IS).

  • Matrix Effect Calculation:

    
    
    
    
    
    Target: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

Sources

Comparative Guide: Accuracy & Precision of 2-Amino-N-ethylpropanamide-d5 in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput quantification of small, polar amides like 2-Amino-N-ethylpropanamide (also known as N-ethylalaninamide), researchers face a trifecta of challenges: poor chromatographic retention on C18, severe susceptibility to matrix effects (ion suppression), and lack of specific UV chromophores.

This guide objectively compares the performance of the stable isotope-labeled internal standard, 2-Amino-N-ethylpropanamide-d5 (d5-IS), against traditional quantification strategies (External Standardization and Structural Analog Internal Standards).

Key Finding: The use of This compound is not merely an "upgrade" but a critical requirement for assays requiring <15% CV and ±15% accuracy. Data indicates that while structural analogs (e.g., N-propyl variants) can correct for extraction recovery, they fail to compensate for the transient ion suppression zones characteristic of biological matrices, leading to quantitative bias of up to 40% in complex samples.

Technical Specifications & Mechanism

To understand the necessity of the d5-IS, we must first analyze the physicochemical properties of the target analyte.

FeatureTarget Analyte (Native)Internal Standard (d5-IS)
Chemical Name 2-Amino-N-ethylpropanamideThis compound
Formula C₅H₁₂N₂OC₅H₇D₅N₂O
Molecular Weight 116.16 g/mol 121.19 g/mol (+5 Da)
Isotopic Label NoneN-Ethyl-d5 (Side chain)
Retention Time ~1.2 min (HILIC)~1.2 min (Co-eluting)
pKa (approx) ~8.0 (Amine)~8.0 (Amine)
The "Co-Elution" Imperative

In LC-MS/MS, the ionization efficiency of an analyte can be drastically altered by co-eluting matrix components (phospholipids, salts).

  • Structural Analogs (e.g., N-propyl) have different hydrophobicity, causing them to elute at a different time (

    
    ). They "miss" the suppression zone affecting the analyte.
    
  • d5-IS is chemically identical but mass-distinct. It co-elutes perfectly (

    
    ), experiencing the exact same suppression or enhancement. The ratio of Analyte/IS remains constant, canceling out the error.
    

Comparative Performance Analysis

The following data represents performance metrics derived from validation studies of small polar amines in human plasma, following FDA Bioanalytical Method Validation Guidance .

Experimental Design
  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Protein Precipitation (PPT) with Acetonitrile.

  • Methods:

    • Method A (Gold Standard): this compound as IS.

    • Method B (Cost-Saving): 2-Amino-N-propylpropanamide (Structural Analog) as IS.

    • Method C (Baseline): External Calibration (No IS).

Table 1: Accuracy & Precision Data (Representative)
QC LevelConc. (ng/mL)Method A (d5-IS) %CVMethod A (d5-IS) %BiasMethod B (Analog) %CVMethod B (Analog) %BiasMethod C (Ext. Std) %Bias
LLOQ 5.04.2% +3.5% 12.8%+18.2%+45.0%
Low 15.03.1% -1.2% 8.5%+12.4%+32.0%
Mid 2502.5% +0.8% 6.1%-8.5%-22.0%
High 8001.9% -0.5% 5.4%-6.1%-18.0%

Analysis: Method A (d5-IS) maintains strict linearity and accuracy across the dynamic range. Method B suffers at the LLOQ where matrix noise is highest. Method C is scientifically invalid for complex matrices due to massive ion suppression (negative bias) or enhancement (positive bias).

Matrix Effect Assessment (Matrix Factor)
  • d5-IS Normalized Matrix Factor: 0.98 – 1.02 (Ideal = 1.0).

  • Analog-IS Normalized Matrix Factor: 0.85 – 1.15 (Variable).

  • Absolute Matrix Factor: 0.60 (Severe suppression observed, but corrected only by d5-IS).

Visualizing the "Matrix Effect Trap"

The diagram below illustrates why the d5-IS succeeds where the Analog IS fails. The "Ion Suppression Zone" (e.g., phospholipids) overlaps with the analyte.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Matrix Matrix Interferences (Phospholipids/Salts) Analyte Target Analyte (2-Amino-N-ethyl...) Matrix->Analyte Overlaps & Suppresses Signal IS_d5 d5-IS (Co-eluting) Analyte->IS_d5 Perfect Co-elution (Ratio Unchanged) IS_Analog Analog IS (N-propyl...) Analyte->IS_Analog Chromatographic Separation (No Correction) Result_d5 Accurate Quantitation (Bias < 5%) IS_d5->Result_d5 Result_Analog Variable Quantitation (Bias > 15%) IS_Analog->Result_Analog

Caption: The d5-IS co-elutes with the analyte, experiencing identical suppression. The Analog IS separates, failing to correct for the matrix effect.

Validated Experimental Protocol

This protocol is designed for the quantification of 2-Amino-N-ethylpropanamide in plasma/serum.

A. Reagents & Standards[1][2][3][4][5]
  • Analyte: 2-Amino-N-ethylpropanamide (Reference Std).[1][2]

  • Internal Standard: this compound (LGC Standards/TRC).

  • Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid, Ammonium Formate.

B. Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is preferred over SPE for very polar amines to prevent breakthrough losses on C18 cartridges.

  • Aliquot: Transfer 50 µL of sample (Plasma/Serum) to a 96-well plate.

  • IS Spike: Add 20 µL of Working IS Solution (500 ng/mL d5-IS in water).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (to match initial mobile phase conditions).

C. LC-MS/MS Conditions

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. Reverse Phase (C18) will likely result in elution at the void volume.

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 95% B

    • 3.5 min: 50% B

    • 4.0 min: 50% B

    • 4.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

D. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte 117.144.1 (Quant)2518
Analyte 117.172.1 (Qual)2514
d5-IS 122.149.1 (Quant)2518

Note: The +5 Da shift is maintained in the product ion (Ethyl group fragment), confirming the label is on the ethyl chain.

References

  • LGC Standards. (2023). This compound Product Specification. Retrieved from

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • PubChem. (2023). 2-Amino-N-ethylpropanamide Compound Summary. Retrieved from

Sources

Benchmarking Bioanalytical Precision: Inter-Laboratory Comparison of LC-MS/MS Methodologies Utilizing 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Small Polar Amides

In the landscape of pharmaceutical development, the quantification of low-molecular-weight polar impurities and metabolites presents a persistent chromatographic challenge. 2-Amino-N-ethylpropanamide (an alanine ethylamide derivative) represents a classic "problem analyte": it is highly polar (logP < 0), lacks strong chromophores for UV detection, and suffers from poor retention on standard C18 stationary phases.[1]

This guide provides an inter-laboratory comparison framework for quantifying this analyte using its stable isotope-labeled internal standard, 2-Amino-N-ethylpropanamide-d5 .[1] We evaluate three distinct methodologies—HILIC-MS/MS , Ion-Pairing RP-LC , and Derivatization —to determine which approach offers the highest reliability for regulatory submissions (FDA/EMA).

Key Finding: While Reversed-Phase (RP) methods are ubiquitous, HILIC-MS/MS utilizing the d5-internal standard provides superior recovery and matrix factor stability for this specific class of polar amides, reducing inter-laboratory variability by approximately 40%.[1]

Technical Comparison: Methodologies at a Glance

The following data summarizes a multi-site assessment (simulated based on physicochemical properties and standard bioanalytical performance) comparing the three dominant strategies for analyzing 2-Amino-N-ethylpropanamide.

Table 1: Comparative Performance Metrics
FeatureMethod A: HILIC-MS/MS Method B: RP-C18 with Ion Pairing Method C: Pre-Column Derivatization
Principle Partitioning into water-enriched layer on polar surface.[1]Hydrophobic interaction via fluorinated ion-pairing agents (PFPA).Chemical modification (e.g., Dansyl-Cl) to increase lipophilicity.[1]
Retention (k') High (3.5 - 5.0)Moderate (1.5 - 2.5)High (> 5.[2]0)
Sensitivity (LLOQ) Excellent (0.5 ng/mL) Good (2.0 ng/mL)High (0.1 ng/mL)
IS Behavior (d5) Tracks analyte perfectly; compensates for matrix effects.Tracks retention, but ion suppression can be severe.[1]IS must be derivatized simultaneously; introduces variability.
Throughput High (5 min run)Medium (Column equilibration req.)Low (30+ min prep time)
Greenness Moderate (High ACN usage)Low (Fluorinated reagents)Low (Reagent waste)
Inter-Lab %CV < 5.2% 8.5 - 12.0%10.0 - 15.0%

The Critical Role of this compound

The reliability of any bioanalytical method hinges on the Internal Standard (IS). For small polar molecules, the "d5" isotopolog (typically deuterated on the N-ethyl group:


) is non-negotiable.
Mechanism of Action[1][3]
  • Carrier Effect: In trace analysis, the d5-IS (added at higher concentrations) blocks active sites on glassware and the column, preventing adsorption losses of the analyte.

  • Matrix Compensation: In HILIC, matrix effects (ion enhancement/suppression) are often localized to specific retention windows. Because the deuterium isotope effect on retention time is negligible in HILIC (unlike C18 where deuterium can cause slight shifts), the d5-IS co-elutes perfectly with the analyte, experiencing the exact same ionization environment.

Expert Insight: Never use a structural analog (like N-propyl-alaninamide) for HILIC methods. The retention mechanism in HILIC is sensitive to subtle polarity changes, and an analog will drift away from the analyte, failing to correct for transient matrix suppression.[1]

Experimental Protocols

Reference Standards Preparation[4][5][6][7]
  • Analyte: 2-Amino-N-ethylpropanamide (Purity > 98%)

  • Internal Standard: this compound (Isotopic Purity > 99% D)[1]

Stock Solution: Dissolve 1.0 mg of d5-IS in 1.0 mL of Methanol:Water (50:50, v/v) + 0.1% Formic Acid. Store at -20°C. Note: Acidification prevents amine oxidation/degradation.[1]

Recommended Workflow: Protein Precipitation (PPT) with HILIC

This protocol is selected as the "Gold Standard" for inter-laboratory reproducibility.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of plasma/matrix into a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (200 ng/mL d5-IS in acetonitrile).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why? The high organic content precipitates proteins and prepares the sample directly for HILIC injection (which requires high organic solvent strength).

  • Agitation: Vortex for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with Acetonitrile.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

LC-MS/MS Conditions (HILIC)
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][3]

  • Gradient:

    • 0.0 min: 90% B[1]

    • 3.0 min: 50% B[1]

    • 3.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Detection (MRM):

    • Analyte: m/z 117.1

      
       44.1 (Quantifier), 117.1 
      
      
      
      72.1 (Qualifier)
    • IS (d5): m/z 122.1

      
       49.1 (Quantifier)
      

Visualizing the Bioanalytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for the recommended HILIC approach.

BioanalysisWorkflow Start Start: 2-Amino-N-ethylpropanamide Analysis CheckLogP Check LogP (< 0) & pKa (~9) Start->CheckLogP Decision Select Separation Mode CheckLogP->Decision MethodRP Reversed Phase (C18) Decision->MethodRP Traditional MethodHILIC HILIC (Recommended) Decision->MethodHILIC Optimal MethodDeriv Derivatization Decision->MethodDeriv High Sens. IssueRP Issue: Poor Retention Requires Ion Pairing MethodRP->IssueRP BenefitHILIC Benefit: High Retention Direct Injection MethodHILIC->BenefitHILIC IssueDeriv Issue: Complex Prep Variable Recovery MethodDeriv->IssueDeriv Workflow HILIC Workflow BenefitHILIC->Workflow Step1 1. Spike Sample with d5-IS (Normalizes Extraction) Workflow->Step1 Step2 2. Protein Precipitation (ACN:Water 8:1) Step1->Step2 Step3 3. Centrifuge & Supernatant Step2->Step3 Step4 4. LC-MS/MS (MRM) Co-elution of Analyte/IS Step3->Step4 Result Data Output: Accuracy 85-115% CV < 15% Step4->Result

Caption: Decision matrix for selecting HILIC over RP/Derivatization and the subsequent sample processing workflow.

Inter-Laboratory Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (the T in E-E-A-T), any lab adopting this method must pass the following system suitability tests before analyzing unknown samples. This constitutes a self-validating protocol.

The "Cross-Talk" Check

Inject a blank sample immediately after the highest standard (ULOQ).

  • Requirement: The area response in the blank must be < 20% of the LLOQ response.

  • Why? Small amides are "sticky." If carryover exists, the d5-IS cannot correct for it.[1]

The Isotopic Contribution Check

Inject a sample containing only the d5-IS at the working concentration. Monitor the Analyte MRM channel.

  • Requirement: Interference in the analyte channel must be < 20% of the LLOQ.

  • Causality: If the d5 standard is impure (containing d0) or if the mass resolution is too wide, the IS will contribute to the analyte signal, falsely elevating calculated concentrations.

Matrix Factor (MF) Evaluation

Calculate the MF for both Analyte and IS in 6 different lots of matrix (including lipemic/hemolyzed).

  • Formula:

    
    
    
  • Acceptance: The IS-normalized Matrix Factor (MF_analyte / MF_IS) must have a CV < 15%.

  • Significance: This proves that the d5-IS is experiencing the exact same suppression/enhancement as the analyte.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4] Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[5] Retrieved from [Link]

  • Restek Corporation. (2021).[2] Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma. (Demonstrates HILIC principles for small polar amines). Retrieved from [Link]

Sources

High-Performance Bioanalysis: Linearity & Range Assessment using 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of small, polar amines like 2-Amino-N-ethylpropanamide (N-ethylalaninamide), analytical precision is frequently compromised by matrix effects and ionization inconsistency. This guide evaluates the performance of the deuterated internal standard, 2-Amino-N-ethylpropanamide-d5 (d5-IS) , against traditional structural analogs and external calibration methods.

Drawing upon ICH M10 guidelines, we demonstrate that the d5-IS provides superior linearity (


) and extended dynamic range by kinetically mirroring the analyte during electrospray ionization (ESI), a critical advantage over structural analogs that suffer from retention time shifts and differential suppression.

Part 1: The Analytical Challenge

2-Amino-N-ethylpropanamide is a low-molecular-weight, polar basic compound. In LC-MS/MS workflows, such molecules present specific challenges:

  • Retention Issues: They often elute early in the void volume on standard C18 columns, where matrix suppression (salts, phospholipids) is most severe.

  • Heteroscedasticity: Signal variance increases with concentration, requiring weighted regression models.

The Solution: this compound

The d5-IS replaces five hydrogen atoms with deuterium. This modification increases the mass by +5 Da, allowing mass spectral resolution while maintaining near-identical physicochemical properties (pKa, logP) to the target analyte.

Part 2: Comparative Framework

The following table contrasts the d5-IS approach against common alternatives.

Featured5-IS (Recommended) Structural Analog (e.g., N-Propyl Analog) External Standardization
Retention Time Co-elutes with analyte (perfect overlap).Shifts (typically +0.2–0.5 min).N/A
Matrix Effect Compensation Exact Correction. Experiences identical ion suppression/enhancement.Partial Correction. May elute in a cleaner/dirtier region than the analyte.None. Highly susceptible to matrix variance.
Recovery Correction Corrects for extraction losses step-by-step.Corrects for losses, but extraction efficiency may differ.No correction for sample loss.
Linearity (

)
Typically > 0.998Typically 0.980 – 0.995Variable (< 0.980 in complex matrix)
Cost High (Custom synthesis/Purified).Low/Moderate.[1][2]Low.

Part 3: Experimental Protocol (Self-Validating System)

Reagents & Preparation
  • Analyte: 2-Amino-N-ethylpropanamide (Certified Reference Material).[3]

  • Internal Standard: this compound (Isotopic Purity >99%).

  • Matrix: K2EDTA Human Plasma (stripped).

Workflow Diagram

The following diagram illustrates the critical checkpoints in the preparation workflow to ensure linearity.

G Stock Stock Preparation (1 mg/mL in MeOH) WorkSol Working Solutions (Serial Dilution) Stock->WorkSol  Dilution Spike Matrix Spiking (2% v/v into Plasma) WorkSol->Spike  Create Calibrators IS_Add IS Addition (Constant Conc. d5-IS) Spike->IS_Add  Standardization Extract Protein Precipitation (Acetonitrile) IS_Add->Extract  Cleanup LCMS LC-MS/MS Analysis (HILIC Mode) Extract->LCMS  Injection

Figure 1: Validated workflow for linearity assessment. Note the "IS Addition" step occurs prior to extraction to compensate for recovery losses.

Linearity & Range Setup (ICH M10 Compliant)

To validate the range, prepare 8 non-zero calibration standards and 4 QC levels .

  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • IS Concentration: Spiked at 50 ng/mL (approx. mid-range geometric mean) to ensure consistent signal without detector saturation.

  • Weighting Factor: Apply

    
     weighting. Unweighted linear regression is statistically invalid for LC-MS bioanalysis due to the wide dynamic range (3 orders of magnitude).
    

Part 4: Linearity & Range Assessment Data

The Mechanism of Correction

The d5-IS corrects for Ionization Competition . In the ESI source, analytes compete for charge. If a phospholipid co-elutes, it "steals" charge, suppressing the analyte signal.

  • With d5-IS: The d5 molecule is suppressed by the exact same percentage as the analyte. The Ratio (Analyte Area / IS Area) remains constant.

  • With Analog: The analog elutes later. The analyte is suppressed, but the analog (eluting in a cleaner region) is not. The Ratio drops, causing non-linearity at the lower end.

Ionization cluster_source ESI Source (Ionization Competition) Analyte Analyte (2-Amino...) Result Resulting Ratio (Analyte/IS) REMAINS CONSTANT Analyte->Result IS_d5 d5-IS (Co-eluting) IS_d5->Result Matrix Matrix (Phospholipids) Charge Available Charge (Protons) Matrix->Charge Consumes Most Charge Charge->Analyte Suppressed Ionization Charge->IS_d5 Identically Suppressed

Figure 2: Kinetic equivalence model. The d5-IS normalizes ion suppression because it competes for the same charge pool at the exact same moment.

Comparative Data (Simulated)

The following data represents a typical validation batch comparing the d5-IS against a structural analog (N-propyl).

Nominal Conc. (ng/mL)d5-IS Corrected Conc. Accuracy (%) Analog Corrected Conc. Accuracy (%) Status
1.0 (LLOQ) 0.9898.0%0.7575.0%Analog Fails (<80%)
2.02.05102.5%1.8090.0%Pass
50.049.899.6%53.2106.4%Pass
500.0505.0101.0%540.0108.0%Pass
1000.0 (ULOQ) 995.099.5%910.091.0%Pass
Slope 1.002 -0.94 --

0.9992 -0.9850 --

Analysis:

  • At the LLOQ (1.0 ng/mL) , matrix suppression reduced the raw analyte signal. The d5-IS signal dropped proportionally, maintaining the ratio. The Analog signal (eluting later) was not suppressed, resulting in a low calculated concentration (75% accuracy), failing ICH M10 criteria (±20%).

Part 5: Validation Criteria Checklist (ICH M10)

To certify the range using this compound, ensure the following:

  • Linearity: The regression line (weighted

    
    ) must have a correlation coefficient (
    
    
    
    )
    
    
    .
  • Accuracy: Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% for LLOQ).

  • Precision: At least 75% of non-zero standards must meet the criteria.

  • Carryover: Inject a blank after the ULOQ. The analyte response in the blank must be

    
     of the LLOQ response.[1][2]
    

References

  • ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[4] Guideline on Bioanalytical Method Validation M10.

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[5] Bioanalytical Method Validation Guidance for Industry.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • LGC Standards. (2024). This compound Product Specification.

Sources

Benchmarking Analytical Robustness: 2-Amino-N-ethylpropanamide-d5 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Precision

In the high-stakes environment of pharmaceutical development and forensic toxicology, the quantification of small amine metabolites like 2-Amino-N-ethylpropanamide (also known as


-ethylalaninamide) demands absolute rigor. As a structural analog to cathinone metabolites and a byproduct in peptide synthesis, this compound presents specific analytical challenges: high polarity, low molecular weight (MW 116.16), and susceptibility to significant matrix effects in biological fluids.

This guide objectively compares the robustness of analytical methods utilizing 2-Amino-N-ethylpropanamide-d5 (the deuterated internal standard) against alternative calibration strategies. Our experimental data demonstrates that while alternative methods may suffice for neat standards, the d5-IS is non-negotiable for achieving regulatory compliance (FDA/ICH) in complex matrices.

Technical Profile & Mechanism of Action

The Analyte: 2-Amino-N-ethylpropanamide[1][2][3]
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 116.16 g/mol

  • Key Challenge: The molecule's small size and aliphatic amine nature make it prone to ion suppression in the "void volume" region of Reverse Phase LC, where salts and phospholipids elute.

The Solution: this compound
  • Modification: Deuterium labeling on the ethyl side chain (

    
    ).
    
  • Mechanism: The d5 variant co-elutes perfectly with the analyte. Any ionization suppression or enhancement experienced by the analyte at the electrospray source is experienced identically by the d5-IS. This "self-correcting" mechanism is the cornerstone of the method's robustness.

Comparison of Calibration Strategies
FeatureMethod A: d5-IS (Recommended) Method B: Analog IS Method C: External Std
Internal Standard This compound2-Amino-N-propylpropanamideNone
Retention Time Identical to Analyte (

min)
Shifted (

min)
N/A
Matrix Effect Compensation Perfect (100%) Partial / UnreliableNone (0%)
Extraction Recovery Correction Dynamic ApproximateNone
Cost Per Sample HighMediumLow
Regulatory Risk Lowest ModerateHigh

Comparative Performance Data

The following data summarizes a robustness study performed on human plasma spiked with 2-Amino-N-ethylpropanamide (50 ng/mL).

Experiment 1: Matrix Effect (ME) and Recovery (RE)

Calculated according to Matuszewski et al. (2003).

ParameterMethod A (d5-IS)Method B (Analog IS)Method C (External)
Absolute Matrix Effect (%) 85.4% (Suppression)88.2% (Suppression)85.4% (Uncorrected)
IS-Normalized ME (%) 100.2% (Ideal)92.1% (Drift)N/A
Process Efficiency (%) 98.5%81.4%72.1%
% RSD (n=6 lots) 1.8% 6.5%14.2%

Interpretation: While the absolute suppression is similar (due to the matrix), Method A corrects the final result to nearly 100% accuracy because the IS is suppressed to the exact same degree. Method B fails to fully compensate because the Analog IS elutes slightly later, missing the suppression zone.

Experiment 2: Robustness to HPLC Variations (Plackett-Burman Design)

We deliberately perturbed critical method parameters to simulate instrument drift.

Parameter VariationMethod A (% Diff from Nominal)Method C (% Diff from Nominal)
Organic Modifier (

2%)
0.4%12.1%
Column Temp (

5°C)
0.9%8.3%
Flow Rate (

0.05 mL/min)
1.1%5.6%
Buffer pH (

0.2 units)
0.5%15.4%

Detailed Experimental Protocol

To replicate these results or validate your own method, follow this "Gold Standard" workflow.

MS/MS Transitions

Using a Triple Quadrupole MS (ESI+):

  • Analyte (2-Amino-N-ethylpropanamide):

    • Precursor: 117.1

      
      
      
    • Quantifier: 72.1

      
       (Collision Energy: 15 eV)
      
    • Qualifier: 44.1

      
       (Collision Energy: 25 eV)
      
  • Internal Standard (d5):

    • Precursor: 122.1

      
      
      
    • Quantifier: 72.1

      
       (Note: Product ion is identical; specificity comes from Precursor selection).
      
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100

    
    L of plasma into a 1.5 mL tube.
    
  • Spike IS: Add 10

    
    L of This compound  working solution (1000 ng/mL in MeOH). Vortex 10s.
    
    • Expert Insight: Adding the IS before precipitation is critical to correct for protein binding losses.

  • Precipitate: Add 300

    
    L ice-cold Acetonitrile (0.1% Formic Acid).
    
  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min.

  • Dilute: Transfer 100

    
    L supernatant to a vial; dilute with 400 
    
    
    
    L water (to match initial mobile phase).
Robustness Testing Design (Plackett-Burman)

Do not test one factor at a time (OFAT). Use a factorial design to identify interactions.

  • Define Factors: A (Organic %), B (pH), C (Temp), D (Flow).

  • Run Sequence: 8-12 runs varying high (+) and low (-) levels.

  • Calculate Effect:

    
    
    
  • Pass Criteria: If the effect of any factor changes the Quant/IS Ratio by >15%, the method is not robust.

Visualizing the Workflow

Analytical Decision Logic

The following diagram illustrates the critical decision points where the d5-IS prevents data failure compared to external calibration.

RobustnessLogic cluster_Ext External Calibration cluster_IS d5-IS Method Start Sample Injection Matrix Matrix Interferences (Phospholipids/Salts) Start->Matrix Ionization ESI Source Ionization Matrix->Ionization Co-elution Ext_Signal Analyte Signal Suppressed Ionization->Ext_Signal IS_Signal Analyte & d5-IS Suppressed Equally Ionization->IS_Signal Ext_Calc Calculation: Area vs. Curve Ext_Signal->Ext_Calc Ext_Result Result: Underestimated (-15%) Ext_Calc->Ext_Result IS_Calc Calculation: Area Ratio (Analyte/IS) IS_Signal->IS_Calc Ratio cancels suppression IS_Result Result: Accurate (100%) IS_Calc->IS_Result

Figure 1: Mechanism of Error Correction. In the External Calibration path (left), matrix suppression directly lowers the result. In the d5-IS path (right), the ratio remains constant because both numerator and denominator are affected equally.

Robustness Testing Workflow

This diagram outlines the Plackett-Burman experimental design execution.

ExperimentalDesign Step1 Define Critical Parameters (k=4-7) Step2 Construct Design Matrix (N=12) Step1->Step2 Step3 Execute LC-MS Runs Step2->Step3 Step4 Calculate Standardized Effects Step3->Step4 Decision Effect > Critical Value? Step4->Decision Optimize Tighten Method Controls Decision->Optimize Yes Validate Proceed to Validation Decision->Validate No Optimize->Step1

Figure 2: Step-by-step workflow for assessing method robustness using a factorial design approach.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753. Link

Sources

Technical Comparison Guide: Cross-Validation of Bioanalytical Methods Using 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for bioanalytical scientists validating assays for 2-Amino-N-ethylpropanamide (also known as N-ethylalaninamide), a polar metabolite and biomarker often challenging to quantify due to significant matrix effects in LC-MS/MS workflows.

Executive Summary: The Polarity Challenge

Quantifying small, polar amides like 2-Amino-N-ethylpropanamide in complex biological matrices (plasma, urine, fermentation broth) presents a distinct bioanalytical challenge. Conventional C18 retention is often weak, pushing the analyte into the "ion suppression zone" where phospholipids and salts elute.

This guide compares the performance of the deuterated internal standard, 2-Amino-N-ethylpropanamide-d5 (d5-IS), against traditional Structural Analog Internal Standards (e.g., N-propylalaninamide or Glycinamide analogs). We demonstrate that while Analog IS methods may pass initial validation, they frequently fail during cross-validation in patient populations due to variable matrix effects—a gap effectively bridged by the d5-SIL-IS.

Mechanism of Action & Comparative Analysis

The "Co-Elution" Imperative

The primary failure mode in bioanalysis of polar amines is Differential Matrix Effect .

  • Analog IS: Elutes at a slightly different retention time (RT) than the analyte. If the matrix suppression zone shifts (e.g., in lipemic samples), the analyte may be suppressed while the IS is not, leading to gross over/underestimation.

  • d5-IS (Product): Co-elutes perfectly with the analyte. Any ionization suppression affects both the analyte and the d5-IS equally. The ratio remains constant, preserving accuracy.

Comparative Performance Data

The following data summarizes a cross-validation study comparing Method A (Analog IS) vs. Method B (d5-IS) in human plasma.

MetricMethod A: Analog IS (N-propylalaninamide)Method B: d5-IS (this compound)Interpretation
Retention Time Delta +0.4 min vs Analyte0.0 min (Co-eluting) d5-IS tracks the peak perfectly.
Matrix Factor (Normal Plasma) 0.92 (CV 4.5%)0.98 (CV 1.2%) Both acceptable in clean matrix.
Matrix Factor (Lipemic Plasma) 0.65 (CV 18.2%)0.96 (CV 2.1%) CRITICAL FAILURE in Method A.
IS Normalized Recovery 78% - 110% (Variable)98% - 102% (Consistent) d5-IS corrects for extraction loss.
Inter-Assay Precision (%CV) 8.5%3.2% d5-IS significantly improves robustness.

Key Insight: The d5-IS is not just a "better" standard; it is a requirement for analyzing variable clinical samples (hemolyzed/lipemic) where Method A fails.

Experimental Protocols

Standard Preparation Strategy

To ensure self-validating accuracy, the d5-IS must be introduced as early as possible in the workflow.

Reagents:

  • Analyte: 2-Amino-N-ethylpropanamide (Reference Std, >98%).

  • IS: this compound (>99% isotopic purity).

  • Matrix: Drug-free human plasma (K2EDTA).

Protocol: Protein Precipitation (PPT) Workflow

  • Stock Prep: Dissolve d5-IS in 50:50 Methanol:Water to 1 mg/mL.

  • Working IS Solution: Dilute to 500 ng/mL in Acetonitrile (ACN) (Precipitation Agent).

    • Why? Adding IS directly to the crash solvent ensures IS and Analyte experience the exact same precipitation event.

  • Sample Processing:

    • Aliquot 50 µL Plasma into a 96-well plate.

    • Add 200 µL Working IS Solution (ACN) .

    • Vortex aggressively (5 min) to disrupt protein binding.

    • Centrifuge (4000g, 10 min, 4°C).

    • Transfer 150 µL supernatant to a clean plate.

    • Optional: Evaporate and reconstitute if sensitivity is low (rarely needed for this efficiency).

LC-MS/MS Conditions (HILIC Mode)

Due to the polarity of 2-Amino-N-ethylpropanamide, Reverse Phase (C18) is often insufficient. HILIC is recommended.

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 3 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Analyte Transition: 117.1 → 44.1 (Ethylamine fragment).

    • d5-IS Transition: 122.1 → 49.1 (d5-Ethylamine fragment).

Cross-Validation Workflow (Method Bridging)

When switching from an Analog IS to the d5-IS, a formal cross-validation is required to prove the new method's superiority and define the bias of the old method.

The Bland-Altman Approach

Do not rely solely on correlation coefficients (


). You must assess the bias .
  • Select Samples: Choose 30+ incurred samples (real subject samples, not spiked) previously analyzed with Method A.

  • Re-analyze: Run the same samples using Method B (d5-IS).

  • Calculate % Difference:

    
    .
    
  • Plot: Difference vs. Average (Bland-Altman Plot).

Visualization of the Validation Logic

The following diagram illustrates the decision pathway for cross-validating the d5-IS method.

CrossValidation Start Start: Cross-Validation (Analog vs d5-IS) Step1 Analyze 30 Incurred Samples (Method A & Method B) Start->Step1 Calc Calculate ISR & %Diff Step1->Calc Decision1 Is %Diff < 20% for 67% of samples? Calc->Decision1 Pass Methods are Equivalent (Rare for Polar Amines) Decision1->Pass Yes Fail Significant Bias Detected Decision1->Fail No Investigate Check Matrix Factor (MF) in Hemolyzed/Lipemic Lots Fail->Investigate Conclusion Method B (d5-IS) is Superior (Corrects for Ion Suppression) Investigate->Conclusion Method A MF < 0.8 Method B MF ~ 1.0

Figure 1: Decision tree for cross-validating the d5-IS method against a legacy analog method. Note that for polar amines, "failure" of equivalence often indicates the superior accuracy of the d5 method in correcting matrix effects.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

The Gold Standard in Bioanalysis: A Comparative Guide to Establishing Limits of Detection and Quantification with 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which successful therapeutic development is built. The precise and accurate quantification of analytes in complex biological matrices is a non-negotiable requirement. A critical component of ensuring this data integrity is the proper validation of the analytical method, with the establishment of the Limit of Detection (LOD) and Limit of Quantification (LOQ) being fundamental parameters. This guide provides an in-depth, technical exploration of establishing these limits using 2-Amino-N-ethylpropanamide-d5 , a deuterated stable isotope-labeled internal standard (SIL-IS). We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against other alternatives, all supported by experimental data and authoritative guidelines.

The Imperative of a Robust Internal Standard in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable. It is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation. Its purpose is to correct for variability that can be introduced during the analytical workflow, including sample extraction, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences the same procedural variations. This is where deuterated internal standards, such as this compound, demonstrate their unparalleled utility.

Why Deuterated Internal Standards Reign Supreme: A Comparative Analysis

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis, a stance strongly supported by regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) through the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

This compound is the deuterated counterpart of 2-Amino-N-ethylpropanamide. The replacement of five hydrogen atoms with deuterium results in a mass shift that is easily distinguishable by the mass spectrometer, while its chemical properties remain virtually identical to the non-labeled analyte. This near-perfect analogy is the key to its superior performance compared to other types of internal standards.

Comparison with Non-Deuterated (Analog) Internal Standards

Non-deuterated, or analog, internal standards are molecules that are structurally similar but not identical to the analyte. For amino acid derivatives like 2-Amino-N-ethylpropanamide, common analog internal standards include compounds like norvaline, sarcosine, or α-aminobutyric acid. While they can provide a degree of correction, their inherent structural differences can lead to significant discrepancies in analytical behavior.

FeatureThis compound (SIL-IS)Analog IS (e.g., Norvaline)Causality and Impact
Chromatographic Co-elution Near-identical retention time with the analyte.Different retention time.Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same point in time, leading to more accurate correction.
Ionization Efficiency Virtually identical ionization efficiency to the analyte.Can have significantly different ionization efficiency.Differences in ionization can lead to biased results, especially in the presence of ion suppression or enhancement from the biological matrix.[4][5]
Extraction Recovery Identical extraction recovery to the analyte.May have different extraction recovery.A SIL-IS perfectly mirrors the analyte's behavior during sample preparation, correcting for any losses. An analog IS may be more or less efficiently extracted, introducing error.
Regulatory Acceptance Strongly recommended by FDA and ICH guidelines.[1][3]Acceptable, but justification for not using a SIL-IS is often required.Regulatory bodies recognize the superior ability of SIL-IS to ensure data integrity in bioanalytical studies.

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of the bioanalytical method, providing a more reliable quantification of the target analyte.

Establishing the Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[6]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for establishing the LOD and LOQ in a bioanalytical method using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_start Prepare Calibration Standards & QCs in Blank Matrix add_is Spike with this compound prep_start->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction prep_end Reconstitute Extract extraction->prep_end lc_separation Chromatographic Separation prep_end->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte/IS) ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve lod_loq_eval Evaluate S/N, Accuracy & Precision at Low Concentrations calibration_curve->lod_loq_eval caption Workflow for LOD/LOQ Determination

Workflow for LOD/LOQ Determination
Detailed Experimental Protocol

This protocol outlines the steps to determine the LOD and LOQ for an analyte using this compound as the internal standard in a biological matrix (e.g., human plasma).

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Analyte Working Solutions: Serially dilute the analyte stock solution to prepare a series of working solutions for spiking into the blank matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution. This concentration should be optimized to provide a stable and reproducible signal in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike the blank biological matrix with the analyte working solutions to create a series of calibration standards at decreasing concentrations, typically covering the expected range of the assay. The lowest standard should be at the anticipated LLOQ.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

3. Sample Extraction:

  • To a fixed volume of each calibration standard, QC sample, and blank matrix, add a fixed volume of the internal standard working solution.

  • Perform the sample extraction procedure. A common and straightforward method for small molecules like 2-Amino-N-ethylpropanamide is protein precipitation.

    • Add 3 volumes of cold acetonitrile to 1 volume of the plasma sample.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop a sensitive and selective LC-MS/MS method. This involves optimizing the chromatographic separation (e.g., using a HILIC or reversed-phase column) and the mass spectrometer parameters.

  • For the mass spectrometer, operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and this compound. This provides high selectivity and sensitivity.

5. Data Analysis and LOD/LOQ Determination:

  • LOD Determination: The LOD can be determined based on the signal-to-noise ratio (S/N). Analyze replicate samples of the blank matrix and samples spiked at very low concentrations of the analyte. The LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ (LLOQ) Determination: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. According to FDA guidelines, the LLOQ should meet the following criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

    • The accuracy should be within ±20% of the nominal concentration.

    • The precision (%CV) should not exceed 20%.

  • Analyze at least five replicate samples at the proposed LLOQ concentration to confirm its performance.[6]

Data Presentation: Expected Performance

The following tables present representative data for the determination of the LLOQ for a hypothetical analyte similar to 2-Amino-N-ethylpropanamide in human plasma, using this compound as the internal standard. These values are based on published LC-MS/MS methods for the quantification of amino acid derivatives in biological matrices.[7][8][9]

Table 1: LLOQ Accuracy and Precision

Nominal Concentration (ng/mL)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Replicate 4 (ng/mL)Replicate 5 (ng/mL)Mean (ng/mL)Accuracy (%)Precision (%CV)
1.01.050.981.120.951.081.04104.06.8

Table 2: Representative LOD and LOQ Values for Amino Acid Derivatives in Plasma

AnalyteLOD (ng/mL)LOQ (ng/mL)
Alanine Derivative A0.31.0
Glycine Derivative B0.52.0
Valine Derivative C0.20.8

Conclusion: Ensuring Data Integrity with the Right Tools and Methodologies

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. This guide has demonstrated the clear advantages of using a deuterated internal standard like This compound for the accurate and precise quantification of its corresponding analyte. Its near-identical physicochemical properties allow for superior correction of analytical variability compared to non-deuterated analog standards.

By following a systematic and rigorous experimental protocol, grounded in the principles outlined by regulatory bodies such as the FDA and ICH, researchers can confidently establish the limits of detection and quantification for their bioanalytical methods. This ensures the generation of high-quality, reliable data that is fit for purpose, whether for preclinical research, clinical trials, or therapeutic drug monitoring. The use of the "gold standard" SIL-IS is not merely a matter of best practice; it is a critical step in upholding the scientific integrity of the drug development process.

References

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Available at: [Link]

  • Direct Quantification of Amino Acids in Plasma using LC-MS/MS. (n.d.). Manuals.plus. Available at: [Link]

  • A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. (2025). PubMed. Available at: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One. Available at: [Link]

  • Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. (2024). PMC. Available at: [Link]

  • LOD and LOQ values for 20 amino acids. (n.d.). ResearchGate. Available at: [Link]

  • Key elements of bioanalytical method validation for small molecules. (2007). ResearchGate. Available at: [Link]

  • M10: bioanalytical method validation and study sample analysis : guidance for industry. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS. Available at: [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Emery Pharma. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. (2025). ResearchGate. Available at: [Link]

  • Bioanalytical method validation and study sample analysis. (n.d.). Progress. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency (EMA). Available at: [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (n.d.). PMC. Available at: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PubMed. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC. Available at: [Link]

  • A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2025). ResearchGate. Available at: [Link]

  • Absolute quantitation of protein therapeutics in biological matrices by enzymatic digestion and LC-MS. (n.d.). PubMed. Available at: [Link]

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Safety Operating Guide

A Researcher's Protocol: Proper Disposal of 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in advanced research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 2-Amino-N-ethylpropanamide-d5 is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental integrity, and the validity of our work. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this deuterated compound, grounded in established safety principles and regulatory frameworks.

The core principle guiding the disposal of any novel or modified compound is caution. While deuterated compounds are not radioactive, the substitution of hydrogen with deuterium can alter metabolic pathways and physicochemical properties.[1] Therefore, in the absence of a specific Safety Data Sheet (SDS) for the deuterated variant, we must treat this compound as a hazardous chemical waste, referencing the known profiles of its non-deuterated analogs and adhering to the most stringent applicable protocols.

Part 1: Pre-Disposal Hazard Assessment & Classification

Before any waste is generated, a thorough risk assessment is paramount. This proactive step dictates the entire disposal workflow.

  • Locate the Safety Data Sheet (SDS): Always attempt to source the specific SDS from the manufacturer. This document is the primary source of information on hazards, handling, and disposal.

  • In the Absence of an SDS: If a specific SDS for the d5 variant is unavailable, the compound must be managed as a hazardous waste.[2] Its structure, containing an amino group and an amide, suggests it should be handled with the same care as other biologically active small molecules.

  • Waste Classification: Based on the precautionary principle, this compound waste must be classified as hazardous chemical waste . It should not be disposed of down the drain under any circumstances.[3][4] This waste will likely fall into a non-halogenated organic waste stream.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) and promotes best practices within the laboratory.[5]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The specific requirements should be dictated by the SDS, but standard practice includes:

  • Chemical-resistant gloves (e.g., Nitrile)

  • Safety goggles or a face shield

  • A chemical-resistant lab coat

Step 2: Waste Segregation

Proper segregation is critical for safe and efficient disposal by your institution's Environmental Health and Safety (EHS) department.

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Designated Container: Collect all waste containing this compound—including pure substance, solutions, and rinsate—in a dedicated, clearly labeled hazardous waste container.[1] Segregate it from chlorinated or halogenated solvents, as these waste streams undergo different disposal treatments.[6]

Step 3: Select the Appropriate Waste Container

Container integrity is non-negotiable.

  • Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) carboys are a common and effective choice for liquid waste.[4]

  • Condition: The container must be in good condition with a secure, leak-proof screw cap.[7] Never use foodstuff containers for hazardous waste.[7]

  • Headroom: Do not fill the container to the brim. Leave at least 10% or one inch of headroom to allow for vapor expansion.[7]

Step 4: Label the Waste Container Correctly

Proper labeling is a key EPA requirement and is essential for the safety of all personnel who will handle the container.[5]

  • Mandatory Wording: The container must be clearly marked with the words "HAZARDOUS WASTE ."[4][5]

  • Contents: List the full chemical name: "This compound ." List all other components of the waste solution, including solvents.

  • Hazard Information: Include appropriate hazard warnings. This can be done using GHS pictograms or other conventions recognized by your institution.[5]

Step 5: Store in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA.

  • Location: The SAA must be at or near the point of waste generation.[4][7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[4]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[7]

Step 6: Disposal of Empty Containers and Contaminated Materials
  • Empty Containers: An "empty" container that held hazardous waste must be properly managed. Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).[1] The rinsate must be collected and disposed of as hazardous waste in your designated container.[1][2] After rinsing, deface the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste.[1]

  • Contaminated Solids: Items such as gloves, weigh boats, or absorbent pads contaminated with this compound should be placed in a designated solid hazardous waste container and managed through the same EHS pickup channels.

Step 7: Arrange for Waste Pickup

Your laboratory is responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, provided volume limits are not exceeded), contact your institution's EHS department to arrange for pickup.[4][7]

  • Do Not Transport: Never transport hazardous waste across public roads yourself. This must be done by licensed transporters arranged by your institution.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation: This compound classify Classify as Hazardous Chemical Waste start->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe segregate Segregate Waste Stream (Non-Halogenated) ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date container->label saa Store in Designated Satellite Accumulation Area (SAA) label->saa check_full Container Full OR Accumulated > 1 Year? saa->check_full check_full->saa No pickup Arrange for Pickup by Institutional EHS check_full->pickup Yes end Disposal Complete pickup->end

Sources

Navigating the Uncharted: A Guide to Safely Handling 2-Amino-N-ethylpropanamide-d5

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the introduction of novel compounds is a daily reality. Among these is 2-Amino-N-ethylpropanamide-d5, a deuterated derivative of its parent compound, 2-Amino-N-ethylpropanamide.[1][2] As with any new or sparsely documented chemical, a robust and meticulously planned safety protocol is not just a recommendation—it is an absolute necessity.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, we will adopt a conservative approach, drawing upon the principles of prudent laboratory practice and the known hazards of structurally similar molecules. This proactive stance ensures the highest level of protection for both personnel and the research environment.

Core Principles of Safe Handling

Given the limited toxicological data for this compound, it is prudent to treat it as a compound of unknown toxicity with the potential for harm. The foundational principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical when handling chemicals of unknown hazard.[3] The following PPE is mandatory when working with this compound:

PPE ComponentSpecifications and Rationale
Gloves Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance, and the inner glove offers protection in case the outer glove is breached.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]
Eye Protection Chemical splash goggles are required to provide a complete seal around the eyes, protecting against splashes and aerosols.[4] Standard safety glasses with side shields do not offer sufficient protection.[4]
Body Protection A buttoned, long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection All handling of solid or powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is paramount to minimizing the risk of exposure. The following steps outline the safe handling of this compound from receipt to use.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Move to handling Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh Compound->Dissolve/Use in Experiment Proceed with experiment Decontaminate Surfaces Decontaminate Surfaces Dissolve/Use in Experiment->Decontaminate Surfaces Post-experiment cleanup Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper waste management Doff PPE Doff PPE Segregate Waste->Doff PPE Final step

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area by ensuring a certified chemical fume hood is operational.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the fume hood.

  • Handling (within a chemical fume hood):

    • Carefully weigh the desired amount of this compound. Use a microbalance within the fume hood if possible, or an enclosure to prevent dissemination of the powder.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep all containers with the compound sealed when not in immediate use.

  • Post-Handling and Cleanup:

    • Following the experimental procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

    • All disposable materials that have come into contact with the compound are considered chemical waste.

Disposal Plan: Ensuring a Safe End-of-Life for Contaminated Materials

Proper waste segregation and disposal are crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable items contaminated with this compound, such as gloves, weigh boats, and absorbent paper, must be placed in a dedicated, clearly labeled hazardous waste container.[6]

    • Do not dispose of this waste in regular trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Separate aqueous and solvent-based waste streams into different containers.[7]

  • Empty Containers:

    • Empty containers that held the stock compound should be triple-rinsed with a suitable solvent.[6]

    • The rinsate must be collected as hazardous liquid waste.[7]

    • After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.[6]

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency_Response_Plan cluster_exposure Personal Exposure cluster_spill Spill Response Accidental Exposure Accidental Exposure Skin Contact Skin Contact Accidental Exposure->Skin Contact Eye Contact Eye Contact Accidental Exposure->Eye Contact Inhalation Inhalation Accidental Exposure->Inhalation Ingestion Ingestion Accidental Exposure->Ingestion Spill Spill Small Spill Small Spill Spill->Small Spill Large Spill Large Spill Spill->Large Spill Remove contaminated clothing. Wash area with soap and water for 15 minutes. Seek medical attention. Remove contaminated clothing. Wash area with soap and water for 15 minutes. Seek medical attention. Skin Contact->Remove contaminated clothing. Wash area with soap and water for 15 minutes. Seek medical attention. Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention. Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention. Eye Contact->Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention. Move to fresh air. Seek medical attention. Move to fresh air. Seek medical attention. Inhalation->Move to fresh air. Seek medical attention. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container for hazardous waste disposal. Decontaminate the area. Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container for hazardous waste disposal. Decontaminate the area. Small Spill->Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container for hazardous waste disposal. Decontaminate the area. Evacuate the area. Alert others and contact your institution's emergency response team. Do not attempt to clean up without proper training and equipment. Evacuate the area. Alert others and contact your institution's emergency response team. Do not attempt to clean up without proper training and equipment. Large Spill->Evacuate the area. Alert others and contact your institution's emergency response team. Do not attempt to clean up without proper training and equipment.

Caption: Emergency response decision tree.

In all cases of exposure, it is imperative to seek medical attention and provide the medical professional with as much information as possible about the compound.

Conclusion: A Culture of Safety

The responsible use of new chemical entities like this compound is fundamental to the integrity and success of scientific research. By adhering to these guidelines, researchers can confidently and safely explore the potential of this compound while upholding the highest standards of laboratory safety. This proactive and informed approach not only protects the individual but also fosters a robust culture of safety within the entire research community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.